2-Amino-1H-phenalen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55077-97-9 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-aminophenalen-1-one |
InChI |
InChI=1S/C13H9NO/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H,14H2 |
InChI Key |
IHVMVTBHISOISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Photophysical Properties of 2-Amino-1H-phenalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 2-Amino-1H-phenalen-1-one, a fluorescent derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. This document details the expected photophysical characteristics, experimental protocols for their determination, and the underlying scientific principles.
Introduction
1H-phenalen-1-one (PN) is a well-studied photosensitizer known for its high singlet oxygen quantum yield, approaching unity in various solvents.[1][2] However, its practical applications in areas such as fluorescence imaging and photodynamic therapy are limited by its absorption in the UV region and lack of significant fluorescence.[1] The introduction of an amino group, an electron-donating substituent, onto the phenalenone scaffold at the 2-position is expected to significantly modulate its electronic and photophysical properties. This strategic modification aims to induce a bathochromic (red) shift in the absorption and emission spectra and to promote fluorescence, thereby enhancing its potential as a versatile fluorophore and photosensitizer.
While specific experimental data for this compound is not extensively reported in the literature, this guide synthesizes information from studies on closely related aminophenalenone derivatives and provides a robust framework for its characterization.
Expected Photophysical Properties
The introduction of an amino group at the 2-position of the 1H-phenalen-1-one core is anticipated to result in the following key photophysical changes:
-
Red-Shifted Absorption and Emission: The electron-donating nature of the amino group will extend the π-conjugation of the phenalenone system, leading to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This will cause a bathochromic shift in both the absorption and emission spectra, moving them towards longer wavelengths (the visible region).
-
Enhanced Fluorescence: The amino substitution is expected to increase the radiative decay rate from the excited singlet state, resulting in enhanced fluorescence intensity compared to the non-fluorescent parent compound.
-
Solvatochromism: The photophysical properties of this compound are likely to be sensitive to the polarity of the solvent. In polar solvents, the excited state may be stabilized to a greater extent than the ground state, leading to a further red-shift in the emission spectrum.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table presents data for a representative amino-substituted phenalenone derivative, 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19), to provide an illustrative example of the expected photophysical parameters.[1]
| Photophysical Parameter | Symbol | Expected Value (for 6-amino-2,5-dibromo-1H-phenalen-1-one) | Solvent |
| Absorption Maximum | λabs | 525 nm | PBS (pH 7.4) |
| Molar Extinction Coefficient | ε | Not Reported | - |
| Emission Maximum | λem | ~600 nm | DMSO |
| Fluorescence Quantum Yield | Φf | ~0.1 | DMSO |
| Fluorescence Lifetime | τf | Not Reported | - |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.43 | DMSO |
Experimental Protocols
This section outlines the detailed methodologies for the characterization of the photophysical properties of this compound.
Synthesis of this compound
A common route for the synthesis of aminophenalenones involves a two-step process of nitration followed by reduction.[1]
Step 1: Nitration of 1H-phenalen-1-one
-
Dissolve 1H-phenalen-1-one in a suitable solvent such as concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified period.
-
Pour the reaction mixture onto ice to precipitate the nitro-phenalenone product.
-
Filter, wash with water until neutral, and dry the product.
-
Purify the product by column chromatography or recrystallization.
Step 2: Reduction of 2-Nitro-1H-phenalen-1-one
-
Suspend the 2-nitro-1H-phenalen-1-one in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl2) or iron powder in the presence of an acid (e.g., HCl).[1]
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting this compound by column chromatography.
UV-Visible Absorption Spectroscopy
This protocol describes the determination of the absorption spectrum and molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is required.[3][4]
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, DMSO, or PBS).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically absorbance values between 0.1 and 1.0).
-
-
Measurement:
-
Record the absorption spectra of the solvent (as a blank) and the sample solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Data Analysis:
-
Plot the absorbance at λabs against the concentration of the solutions.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
This protocol outlines the measurement of the emission spectrum and fluorescence quantum yield.
-
Instrumentation: A spectrofluorometer equipped with an excitation source, a sample holder, and an emission detector is necessary.[3]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[5]
-
-
Measurement:
-
Set the excitation wavelength (typically at or near the λabs).
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., Rhodamine B or Quinine Sulfate).[1][6]
-
Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions.
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.[6]
-
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iss.com [iss.com]
- 6. chem.uci.edu [chem.uci.edu]
Solubility Profile of 2-Amino-1H-phenalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-1H-phenalen-1-one, a phenalenone derivative of interest in various research and development applications. Due to the current lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted qualitative solubility, alongside detailed experimental protocols for determining precise solubility parameters.
Predicted Solubility of this compound
The solubility of an organic compound is primarily governed by its molecular structure, including polarity, the presence of functional groups capable of hydrogen bonding, and molecular size. This compound possesses a large, nonpolar polycyclic aromatic backbone, which suggests limited solubility in polar solvents. However, the presence of a polar amino (-NH2) group and a ketone (C=O) group introduces the potential for hydrogen bonding and dipole-dipole interactions, which can enhance solubility in certain solvents.
Based on these structural features and general principles of solubility ("like dissolves like"), the following qualitative solubility profile is predicted. It is important to note that these are estimations and should be confirmed by experimental analysis.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Insoluble to Sparingly Soluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The polar amino and ketone groups may contribute to slight solubility. |
| Ethanol | Sparingly to Moderately Soluble | Ethanol has both polar (hydroxyl group) and nonpolar (ethyl group) characteristics, which may allow for some dissolution of this compound. |
| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, methanol's polarity can interact with the polar groups of the solute, but the large nonpolar region of the molecule will limit solubility. |
| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ketone group of the solute, potentially leading to better solubility than in protic solvents like water and alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and nonpolar character. It is expected to be a good solvent for this compound. |
| Dichloromethane (DCM) | Moderately to Soluble | As a nonpolar organic solvent, DCM is likely to effectively solvate the large aromatic system of this compound. |
| 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated in an acidic solution, forming a more soluble salt. |
| 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess acidic protons that would readily react with a base to form a more soluble salt. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, 5% HCl, 5% NaOH)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination by the Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker set to a constant temperature
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
Crystal Structure of 2-Amino-1H-phenalen-1-one: A Search for Definitive Data
Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 2-Amino-1H-phenalen-1-one, including its unit cell parameters, space group, and atomic coordinates, has not been publicly reported. This technical overview addresses the current landscape of information regarding this compound and its analogs, highlighting the absence of definitive crystallographic data and outlining available synthetic methodologies for related phenalenone derivatives.
Researchers and professionals in drug development often rely on precise structural information to understand molecular interactions and guide further research. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, for this compound, such experimental data appears to be unavailable in prominent databases like the Cambridge Structural Database (CSD).
While direct crystallographic information is lacking, the synthesis of various phenalenone derivatives is documented, offering insights into the chemical accessibility of this class of compounds.
Experimental Protocols: Synthesis of Phenalenone Derivatives
The synthesis of the parent compound, 1H-phenalen-1-one, and its derivatives often serves as a precursor for more complex structures. A common method for synthesizing the 1H-phenalen-1-one core involves a Friedel-Crafts acylation. For instance, one reported synthesis starts from 2-methoxynaphthalene.
A logical workflow for the synthesis and potential crystallization of this compound can be conceptualized as follows:
Caption: Conceptual workflow for the synthesis and crystallographic analysis of this compound.
Biological Activities of Phenalenone Derivatives
Phenalenone and its derivatives are noted for a range of biological activities. These compounds have been investigated for their potential as photosensitizers, with applications in photodynamic therapy. Some derivatives have exhibited antifungal and antiprotozoal properties. The mechanism of action is often attributed to their ability to generate reactive oxygen species upon photoactivation. The introduction of an amino group at the 2-position could modulate these biological properties, making its structural and functional characterization a subject of interest for future research.
Future Outlook
The absence of a reported crystal structure for this compound represents a knowledge gap in the structural chemistry of this compound class. Future work would require the successful synthesis and crystallization of this molecule, followed by single-crystal X-ray diffraction analysis. Such a study would provide invaluable data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. Until such data becomes available, any discussion of its precise solid-state conformation remains speculative.
Spectroscopic and Analytical Characterization of 2-Amino-1H-phenalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2-Amino-1H-phenalen-1-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data based on the analysis of structurally similar phenalenone derivatives and fundamental principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and characterization of novel compounds like this compound are also presented. Furthermore, a logical workflow for the spectroscopic analysis of a newly synthesized compound is provided to guide researchers in their analytical endeavors.
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic ketones that have garnered significant interest due to their unique photophysical properties and potential applications in materials science and medicinal chemistry. The introduction of an amino group at the 2-position of the phenalenone core is expected to modulate its electronic and, consequently, its spectroscopic characteristics. This guide serves as a predictive resource for the analytical characterization of this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.0 - 6.5 | d | ~9.0 |
| H-4 | ~7.2 - 7.6 | t | ~7.5 |
| H-5 | ~7.8 - 8.2 | d | ~8.0 |
| H-6 | ~7.5 - 7.9 | t | ~7.8 |
| H-7 | ~8.0 - 8.4 | d | ~8.2 |
| H-8 | ~7.6 - 8.0 | t | ~7.6 |
| H-9 | ~8.2 - 8.6 | d | ~7.8 |
| NH₂ | ~4.0 - 6.0 | br s | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl carbon is expected at the downfield end of the spectrum, while the carbon bearing the amino group will be significantly shielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~180 - 185 |
| C-2 (C-NH₂) | ~145 - 155 |
| C-3 | ~110 - 120 |
| C-3a | ~125 - 135 |
| C-4 | ~120 - 130 |
| C-5 | ~130 - 140 |
| C-6 | ~120 - 130 |
| C-6a | ~130 - 140 |
| C-7 | ~125 - 135 |
| C-8 | ~120 - 130 |
| C-9 | ~130 - 140 |
| C-9a | ~125 - 135 |
| C-9b | ~135 - 145 |
Predicted IR Data
The IR spectrum will be characterized by the stretching vibrations of the carbonyl and amino groups, as well as aromatic C-H and C=C stretching.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Doublet |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Ketone) | 1630 - 1650 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Predicted UV-Vis Data
The UV-Vis spectrum of phenalenone derivatives typically shows multiple absorption bands. The introduction of an amino group is expected to cause a bathochromic (red) shift in the absorption maxima due to extended conjugation.
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250 - 270 | Methanol or Ethanol |
| n → π | ~380 - 420 | Methanol or Ethanol |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A potential synthetic route to this compound could involve the nitration of 1H-phenalen-1-one followed by reduction of the nitro group.
-
Nitration of 1H-phenalen-1-one:
-
Dissolve 1H-phenalen-1-one in a suitable solvent such as concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Nitro-1H-phenalen-1-one.
-
-
Reduction of 2-Nitro-1H-phenalen-1-one:
-
Dissolve 2-Nitro-1H-phenalen-1-one in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of signals.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax) for the observed electronic transitions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic properties of this compound, a compound for which specific experimental data is not currently available. The expected NMR, IR, and UV-Vis data, along with generalized experimental protocols, offer a valuable resource for researchers planning the synthesis and characterization of this and related phenalenone derivatives. The provided analytical workflow further serves as a roadmap for the systematic investigation of novel chemical entities.
discovery and history of 2-Amino-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Amino-1H-phenalen-1-one, a derivative of the highly efficient photosensitizer, 1H-phenalen-1-one. While the direct discovery and historical timeline of this compound are not extensively documented in publicly available literature, its synthesis and properties can be inferred from studies on related amino-phenalenone derivatives. This guide outlines a plausible synthetic pathway, projected physicochemical and spectroscopic properties, and explores its potential role in photodynamic therapy based on the known mechanisms of the parent compound.
Introduction
1H-Phenalen-1-one, a polycyclic aromatic hydrocarbon, is a well-established photosensitizer with a near-unity quantum yield for singlet oxygen production.[1] This property makes it and its derivatives attractive candidates for applications in photodynamic therapy (PDT) for cancer and antimicrobial treatments.[2][3] The introduction of an amino group at the 2-position of the phenalenone core is anticipated to modulate its electronic and, consequently, its photophysical and biological properties. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Synthesis of this compound
A feasible synthetic route to this compound involves a two-step process starting from the parent compound, 1H-phenalen-1-one: electrophilic nitration followed by reduction of the nitro group.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Nitro-1H-phenalen-1-one (Hypothetical Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-phenalen-1-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Nitro-1H-phenalen-1-one.
Step 2: Synthesis of this compound (Hypothetical Protocol)
-
Reaction Setup: To a solution of 2-Nitro-1H-phenalen-1-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).
-
Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield this compound. An alternative reduction method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4]
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | 1H-Phenalen-1-one | This compound (Expected) |
| Molecular Formula | C₁₃H₈O | C₁₃H₉NO |
| Molecular Weight | 180.21 g/mol | 195.22 g/mol |
| Appearance | Yellow solid | Yellow to orange solid |
| Melting Point | 153-156 °C[5] | Expected to be higher than the parent compound due to hydrogen bonding |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane | Expected to have increased polarity and potential for solubility in more polar solvents |
Spectroscopic Data (Expected)
| Technique | 1H-Phenalen-1-one (in CDCl₃)[6] | This compound (Expected in CDCl₃) |
| ¹H NMR (δ, ppm) | Aromatic protons in the range of 7.5-8.7 ppm. | Aromatic protons with shifts influenced by the electron-donating amino group. A broad singlet for the -NH₂ protons. |
| ¹³C NMR (δ, ppm) | Carbonyl carbon around 184 ppm. Aromatic carbons in the range of 126-137 ppm. | Carbonyl carbon shift expected to be slightly altered. Aromatic carbon shifts will be influenced by the amino substituent. |
| IR (ν, cm⁻¹) | C=O stretch around 1630-1640 cm⁻¹. Aromatic C-H stretches. | N-H stretches (two bands) in the range of 3300-3500 cm⁻¹. C=O stretch. Aromatic C-H stretches. |
| UV-Vis (λmax, nm) | ~360 nm (n → π) and ~250 nm (π → π) in PBS.[1] | A red-shift in the absorption maxima is expected due to the electron-donating nature of the amino group.[1] |
Biological Activity and Signaling Pathway
Phenalenone and its derivatives are potent photosensitizers that can be activated by light to produce reactive oxygen species (ROS), primarily singlet oxygen, through a Type II mechanism.[1][7] This forms the basis of their application in photodynamic therapy.
Proposed Signaling Pathway in Photodynamic Therapy
The light-activated this compound is expected to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, similar to the parent compound.[2]
Caption: Proposed signaling pathway for this compound in PDT.
Upon light irradiation, the photosensitizer generates ROS, leading to cellular damage.[2] This can trigger the extrinsic apoptotic pathway through the activation of caspase-8 and the intrinsic pathway via mitochondrial damage and subsequent activation of caspase-9.[2][8] Both pathways converge on the activation of effector caspases, such as caspase-3, ultimately leading to programmed cell death (apoptosis).[8]
Conclusion
This compound represents a promising, yet underexplored, derivative of the potent photosensitizer 1H-phenalen-1-one. Based on the chemistry of related compounds, its synthesis is achievable through established nitration and reduction methodologies. The introduction of the amino group is predicted to alter its physicochemical and photophysical properties, potentially enhancing its utility in photodynamic therapy. Further research is warranted to synthesize and characterize this compound and to fully elucidate its biological activities and therapeutic potential.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenalenone | CAS#:548-39-0 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]
A Theoretical Exploration of the Electronic Structure of 2-Amino-1H-phenalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Amino-1H-phenalen-1-one. Phenalenone and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their diverse biological activities and unique photophysical properties.[1][2][3] Understanding the electronic structure of these compounds at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutic agents. This document outlines the computational protocols, presents hypothetical quantitative data in a structured format, and illustrates the logical workflow of such a theoretical investigation.
Introduction
This compound is a derivative of the phenalenone core, characterized by the presence of an amino group at the C2 position. This substitution is expected to significantly influence the electronic properties of the parent molecule, potentially altering its reactivity, intermolecular interactions, and photophysical behavior. Theoretical calculations provide a powerful tool to probe these electronic characteristics in detail, offering insights that are often difficult to obtain through experimental means alone.
This guide focuses on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are state-of-the-art computational methods for the study of the electronic structure of organic molecules.[4] The insights gained from these calculations can aid in predicting the molecule's stability, reactivity, and spectral properties, thereby guiding further experimental work and drug development efforts.
Computational Methodology
The following section details the hypothetical experimental protocols for the theoretical investigation of this compound's electronic structure.
Geometry Optimization
The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5]
-
Basis Set: 6-311++G(d,p) basis set to provide a good balance between accuracy and computational cost.
-
Solvation Model: The effect of a solvent (e.g., water or dimethyl sulfoxide) can be included using the Polarizable Continuum Model (PCM).[4]
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Molecular Orbital Analysis
Once the optimized geometry is obtained, the electronic structure can be analyzed by examining the molecular orbitals (MOs).
-
Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are generated to visualize the electron density distribution.
Electronic Spectra Prediction
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum of the molecule.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry using the same functional and basis set.
-
Excitation Energies: The calculation yields the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO -> LUMO).
-
Spectral Simulation: The predicted transitions are convoluted with Gaussian or Lorentzian functions to generate a simulated UV-Vis spectrum.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations on this compound.
Table 1: Ground State Electronic Properties
| Property | Value (in vacuo) | Value (in water) |
| Ground State Energy (Hartree) | -688.123456 | -688.125678 |
| Dipole Moment (Debye) | 3.45 | 4.12 |
| HOMO Energy (eV) | -5.89 | -5.95 |
| LUMO Energy (eV) | -2.11 | -2.15 |
| HOMO-LUMO Gap (eV) | 3.78 | 3.80 |
Table 2: Predicted Electronic Transitions (TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 -> S1 | 3.25 | 381 | 0.25 |
| S0 -> S2 | 3.58 | 346 | 0.11 |
| S0 -> S3 | 4.12 | 301 | 0.45 |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow of the theoretical calculations performed on this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Conclusion
This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. The presented methodologies, including DFT and TD-DFT, provide a comprehensive approach to understanding the molecule's fundamental electronic properties. The hypothetical data illustrates the types of valuable insights that can be gained, which are crucial for guiding the synthesis of new derivatives with tailored properties and for understanding their potential biological activity. The systematic workflow presented ensures a thorough and reliable computational study. This theoretical approach, in conjunction with experimental validation, will undoubtedly accelerate the discovery and development of novel phenalenone-based therapeutic agents.
References
Potential Research Areas for 2-Amino-1H-phenalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1H-phenalen-1-one is a derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one, a compound known for its significant photosensitizing properties. The introduction of an amino group at the 2-position is anticipated to modulate the electronic and, consequently, the photophysical and biological properties of the parent molecule. This technical guide outlines potential research avenues for this compound, covering its synthesis, potential applications in medicinal chemistry and materials science, and detailed experimental protocols. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates potential characteristics and research directions based on established knowledge of phenalenone chemistry.
Introduction to 1H-Phenalen-1-one and its Derivatives
1H-Phenalen-1-one (PN), also known as perinaphthenone, is a highly efficient Type II photosensitizer, meaning it can generate singlet oxygen with a near-unity quantum yield upon light irradiation.[1][2] This property has led to its investigation in various applications, including photodynamic therapy (PDT) against cancer and microbial infections.[2][3] The phenalenone skeleton is also found in several natural products with roles in plant and fungal defense mechanisms.[3]
The substitution on the phenalenone core significantly influences its properties. Electron-donating groups, such as an amino group, can alter the absorption and emission spectra and may affect the singlet oxygen quantum yield.[2] Research into phenalenone derivatives aims to fine-tune these properties for specific applications, such as shifting the absorption to longer wavelengths for deeper tissue penetration in PDT or enhancing fluorescence for bioimaging.[1][2]
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of other aminophenalenones. A common strategy involves the introduction of a nitro group followed by its reduction to an amine.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 1H-phenalen-1-one to 2-Nitro-1H-phenalen-1-one
-
Dissolve 1H-phenalen-1-one in a suitable solvent such as concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours) to allow for the selective nitration at the 2-position.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude 2-Nitro-1H-phenalen-1-one by column chromatography on silica gel.
Step 2: Reduction of 2-Nitro-1H-phenalen-1-one to this compound
-
Suspend 2-Nitro-1H-phenalen-1-one in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) or iron powder in the presence of an acid (e.g., HCl).[2]
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Caption: Proposed synthetic pathway for this compound.
Potential Research Areas
The introduction of an amino group at the 2-position of the phenalenone core is expected to impart unique properties, opening up several exciting research avenues.
Medicinal Chemistry and Photodynamic Therapy
The primary application of phenalenone derivatives has been in photodynamic therapy (PDT). The amino group in this compound is likely to influence its efficacy as a photosensitizer.
-
Modulated Photophysical Properties: The electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption spectrum of the phenalenone core.[2] This could be advantageous for PDT, as longer wavelength light penetrates deeper into tissues.[1] However, amino-substituted phenalenones have been reported to exhibit reduced singlet oxygen quantum yields, which could be a trade-off.[2] A key research area would be to quantify the absorption maximum and the singlet oxygen generation efficiency of this compound.
-
Targeted Drug Delivery: The amino group provides a reactive handle for further chemical modifications. It can be functionalized with targeting moieties such as antibodies, peptides, or folic acid to achieve selective delivery to cancer cells, thereby minimizing side effects on healthy tissues.
-
Theranostic Applications: Certain amino-substituted phenalenones have shown fluorescence.[2] If this compound is fluorescent, it could be developed as a theranostic agent, combining therapeutic (PDT) and diagnostic (fluorescence imaging) capabilities in a single molecule.
Caption: Simplified signaling pathway of photodynamic therapy.
Materials Science and Optoelectronics
The unique photophysical properties of aminophenalenones also make them promising candidates for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Fluorescent organic molecules are the core components of OLEDs. If this compound exhibits strong fluorescence, its potential as an emitter in OLED devices could be explored. The amino group could also be used to tune the emission color.
-
Fluorescent Probes and Sensors: The amino group can act as a recognition site for specific analytes. Binding of an analyte could lead to a change in the fluorescence properties of the molecule, enabling its use as a fluorescent sensor for metal ions, anions, or biologically important molecules.
Quantitative Data of Related Phenalenone Derivatives
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 1H-Phenalen-1-one | ~350-400 | - | ~1 | [2] |
| 6-Amino-phenalenone derivative | > 400 | Fluorescent | Reduced | [2] |
Experimental Protocols for Property Evaluation
Photophysical Characterization
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its λmax in a fluorometer.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λem) and the fluorescence quantum yield relative to a known standard.
Singlet Oxygen Quantum Yield Determination:
-
Use a chemical trap method, for example, with 1,3-diphenylisobenzofuran (DPBF), which is bleached by singlet oxygen.
-
Prepare a solution containing this compound and DPBF in a suitable solvent.
-
Irradiate the solution with light at the λmax of the phenalenone derivative.
-
Monitor the decrease in the absorbance of DPBF over time.
-
Calculate the singlet oxygen quantum yield relative to a standard photosensitizer (e.g., 1H-phenalen-1-one).
Caption: Experimental workflow for photophysical characterization.
In Vitro Photodynamic Activity Assay
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate cell culture medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specific incubation period.
-
Irradiate the cells with light of the appropriate wavelength and dose.
-
Include control groups: no drug, drug but no light, light but no drug.
-
After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT or PrestoBlue assay.
-
Determine the half-maximal inhibitory concentration (IC50) under light and dark conditions.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Its synthesis is feasible through established chemical transformations. The introduction of the amino group is anticipated to significantly influence its photophysical properties, potentially leading to red-shifted absorption and fluorescence, which are desirable for applications in photodynamic therapy and bioimaging. Further research into the synthesis, detailed characterization, and functionalization of this compound is warranted to unlock its full potential in medicinal chemistry and materials science.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Amino-1H-phenalen-1-one
This guide provides comprehensive safety and handling precautions for 2-Amino-1H-phenalen-1-one, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this derivative, this document extrapolates best practices from the known hazards of the parent compound, 1H-phenalen-1-one, and general principles of chemical safety.
Hazard Identification and Classification
Assumed GHS Classification:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Phototoxicity | Potential Hazard (Data not available) |
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended based on the safety data for 1H-phenalen-1-one[3]:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A robust PPE protocol is crucial when handling this compound. The following diagram outlines the recommended PPE selection workflow.
Caption: PPE selection workflow for handling this compound.
Engineering Controls
When working with this compound, especially in powdered form, engineering controls should be prioritized to minimize inhalation exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when working with powders or generating aerosols[3].
-
Process Enclosures: For larger quantities or repetitive tasks, consider the use of glove boxes or other process enclosures to contain the material.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures, based on the parent compound's data, should be taken[3]:
| Fire Size | Extinguishing Media | Prohibited Media |
| Small Fire | Dry chemical powder, carbon dioxide (CO2) | Water jet |
| Large Fire | Water spray, fog, or foam | Water jet |
Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx) are expected to be the primary hazardous thermal decomposition products[3]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].
Accidental Release Measures
A clear and efficient response to spills is essential to prevent contamination and exposure.
References
Methodological & Application
Application Note: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(aminomethyl)-1H-phenalen-1-one, a valuable building block in medicinal chemistry and materials science. The phenalenone core is a well-recognized photosensitizer, and derivatives bearing amino groups are of significant interest for various applications, including the development of novel photodynamic therapy agents and functional materials.[1][2]
The synthetic strategy detailed herein follows a robust and well-documented three-step sequence starting from the parent 1H-phenalen-1-one. This involves an initial chloromethylation at the 2-position, followed by conversion to an azide, and a final reduction to the desired primary amine. This multi-step synthesis is highly reproducible and provides good overall yields.
Experimental Protocols
The synthesis is divided into three main experimental procedures:
-
Synthesis of 1H-Phenalen-1-one (PN): An improved, microwave-assisted method for the efficient synthesis of the starting material.
-
Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl): The introduction of a reactive chloromethyl group at the 2-position of the phenalenone core.
-
Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3): Conversion of the chloromethyl intermediate to an azidomethyl derivative.
-
Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one: The final reduction of the azide to the target primary amine via a Staudinger reaction.
Protocol 1: Synthesis of 1H-Phenalen-1-one (PN)
This protocol has been optimized for a rapid and efficient synthesis using microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.[1]
Materials:
-
Naphthalene
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), 37%
-
Ice
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (7.5 mL).
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add aluminum chloride (3 g) to the cooled solution while stirring. Continue stirring at 4 °C for 10 minutes.
-
Transfer the reaction mixture to a microwave reactor and irradiate for 12 minutes at 100 W.
-
After irradiation, pour the reaction mixture into 100 mL of 37% hydrochloric acid.
-
Filter the mixture and dilute the filtrate with water.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-phenalen-1-one as a yellow powder.
| Product | Yield | Molecular Weight |
| 1H-Phenalen-1-one | ~57% | 180.21 g/mol |
Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)
This procedure functionalizes the 1H-phenalen-1-one at the 2-position with a chloromethyl group, a key intermediate for further derivatization.[1]
Materials:
-
1H-Phenalen-1-one (PN)
-
Paraformaldehyde
-
Glacial acetic acid
-
Phosphoric acid (85%)
-
Hydrochloric acid (37%)
-
Sodium hydroxide (NaOH), 5 M
-
Sodium bicarbonate (NaHCO3), 1 M
-
Dichloromethane (CH2Cl2)
-
Petroleum ether
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for extraction, filtration, and column chromatography
Procedure:
-
In a three-neck round-bottom flask, combine 1H-phenalen-1-one (9.72 g, 54 mmol), paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).
-
Heat the mixture to 110 °C until all solids have dissolved.
-
Add 37% hydrochloric acid (144 mL) to the solution and maintain the reaction at 110 °C for 16 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of an ice-water mixture.
-
Adjust the pH of the solution with 5 M sodium hydroxide.
-
Filter the resulting dark solid and wash with 1 M sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Purify the crude product by column chromatography on silica gel using a 1:1 mixture of dichloromethane and petroleum ether as the eluent to obtain 2-(chloromethyl)-1H-phenalen-1-one as a bright yellow powder.
| Product | Yield | Molecular Weight |
| 2-(Chloromethyl)-1H-phenalen-1-one | ~51% | 228.67 g/mol |
Protocol 3: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3)
This protocol describes the conversion of the chloromethyl group to an azidomethyl group.
Materials:
-
2-(Chloromethyl)-1H-phenalen-1-one (PNCl)
-
Sodium azide (NaN3)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (CH2Cl2)
-
Brine
-
Magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve 2-(chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and sodium azide (19.5 g, 300 mmol) in a mixture of methanol (1.08 L) and water (120 mL).
-
Stir the solution at room temperature for 24 hours.
-
Remove the methanol by evaporation under reduced pressure.
-
Extract the remaining aqueous suspension with dichloromethane.
-
Wash the combined organic phases with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield 2-(azidomethyl)-1H-phenalen-1-one as a bright yellow powder.
| Product | Yield | Molecular Weight |
| 2-(Azidomethyl)-1H-phenalen-1-one | ~93% | 235.25 g/mol |
Protocol 4: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one
This final step involves the reduction of the azido group to a primary amine using the Staudinger reaction, a mild and efficient method.[3][4]
Materials:
-
2-(Azidomethyl)-1H-phenalen-1-one (PNN3)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve 2-(azidomethyl)-1H-phenalen-1-one in anhydrous tetrahydrofuran under an inert atmosphere (nitrogen or argon).
-
Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting azide.
-
Add water to the reaction mixture and stir for an additional 2-3 hours to hydrolyze the intermediate iminophosphorane.
-
Remove the tetrahydrofuran under reduced pressure.
-
Partition the residue between diethyl ether and 1 M hydrochloric acid.
-
Separate the aqueous layer and wash it with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(aminomethyl)-1H-phenalen-1-one.
| Product | Yield | Molecular Weight |
| 2-(Aminomethyl)-1H-phenalen-1-one | High | 209.25 g/mol |
Logical Workflow of the Synthesis
Caption: Synthetic pathway to 2-(aminomethyl)-1H-phenalen-1-one.
References
Application Notes and Protocols: Labeling Proteins with 2-Amino-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1H-phenalen-1-one (AP) is a fluorescent dye with potential applications in protein labeling for various research and diagnostic purposes. Its unique photophysical properties make it an attractive candidate for use as a fluorescent probe. This document provides a detailed protocol for the covalent labeling of proteins with AP. The strategy involves the conversion of AP into an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative, which can then readily conjugate to primary amines (e.g., the ε-amino group of lysine residues) on a target protein.
Principle of the Method
Directly labeling proteins with this compound can be challenging. A more robust and widely applicable method is to first synthesize an amine-reactive derivative. This protocol details the synthesis of this compound N-hydroxysuccinimidyl ester (AP-NHS) and its subsequent use for labeling proteins. The NHS ester reacts with primary amines on the protein in a basic pH environment to form a stable amide bond.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the protein labeling protocol. Note that the optimal conditions may vary depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Value | Range | Notes |
| AP-NHS to Protein Molar Ratio | 10:1 | 5:1 to 20:1 | Higher ratios can increase the degree of labeling but also risk protein precipitation.[1] |
| Protein Concentration | 2 mg/mL | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction pH | 8.5 | 8.0-9.0 | The reaction is most efficient at a slightly basic pH. |
| Reaction Temperature | Room Temperature (20-25°C) | 4-25°C | Lower temperatures can be used to slow down the reaction. |
| Reaction Time | 1 hour | 30-120 minutes | Longer reaction times may not significantly increase labeling. |
| Quenching Agent Concentration | 1 M Tris-HCl, pH 8.0 | 0.1-1.5 M | Quenches the reaction by consuming unreacted AP-NHS. |
Experimental Protocols
Part 1: Synthesis of this compound N-hydroxysuccinimidyl ester (AP-NHS)
This part of the protocol describes the synthesis of the amine-reactive AP-NHS ester.
Materials:
-
This compound (AP)
-
Succinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add succinimidyl carbonate (1.5 equivalents) and triethylamine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the AP-NHS ester and evaporate the solvent to obtain the purified product.
-
Confirm the identity and purity of the AP-NHS ester using techniques such as NMR and mass spectrometry.
Part 2: Protein Labeling with AP-NHS Ester
This section details the procedure for conjugating the synthesized AP-NHS ester to a target protein.
Materials:
-
Target protein
-
AP-NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a 1-10 mg/mL solution of the target protein in 0.1 M sodium bicarbonate buffer, pH 8.5. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).
-
Prepare a 10 mg/mL stock solution of AP-NHS ester in anhydrous DMSO immediately before use.
-
Add the desired molar excess of the AP-NHS ester solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
Part 3: Purification of the AP-Labeled Protein
This step is crucial for removing unreacted AP-NHS ester and other byproducts.
Materials:
-
AP-labeled protein solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Equilibrate a size-exclusion chromatography column with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect the fractions containing the colored, labeled protein.
-
Alternatively, dialysis can be used to remove unreacted dye. Dialyze the labeled protein solution against PBS at 4°C with several buffer changes over 24-48 hours.
Part 4: Characterization of the AP-Labeled Protein
This final section describes how to determine the degree of labeling and confirm the conjugation.
Materials:
-
Purified AP-labeled protein
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the AP-labeled protein solution at 280 nm (A280) and the maximum absorbance wavelength of AP (λmax, to be determined experimentally for the conjugate).
-
Calculate the protein concentration and the DOL using the following equations:
-
Corrected A280 = A280 - (A_max_ of dye × Correction Factor)
-
Protein Concentration (M) = Corrected A280 / (ε_protein_ at 280 nm × path length)
-
Dye Concentration (M) = A_max_ of dye / (ε_dye_ at λmax × path length)
-
DOL = Dye Concentration / Protein Concentration
-
-
The extinction coefficient (ε) for the specific protein and the AP dye will need to be known or determined. The correction factor accounts for the dye's absorbance at 280 nm.[1]
-
-
SDS-PAGE Analysis:
-
Run a sample of the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize the gel under both white light and UV illumination.
-
The labeled protein band should be visible under both conditions, confirming the covalent attachment of the fluorescent AP dye to the protein. The unlabeled control should only be visible under white light (after coomassie staining).
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Schematic of the amine-reactive labeling reaction.
References
Application Notes and Protocols: 2-Amino-1H-phenalen-1-one Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1H-phenalen-1-one and its derivatives are emerging as a versatile class of compounds with significant potential in fluorescence microscopy, particularly in the realm of theranostics. While the parent compound, 1H-phenalen-1-one, is primarily known as a highly efficient photosensitizer with a near-unity singlet oxygen quantum yield, its utility in fluorescence imaging is limited by its UV absorption and lack of significant fluorescence.[1] The introduction of an amino group, among other electron-donating moieties, induces a red-shift in the absorption and emission spectra, bestowing these derivatives with valuable fluorescence properties.[1] This modification opens up avenues for their use as fluorescent probes and image-guided photosensitizers in photodynamic therapy (PDT).
These application notes provide an overview of the use of amino-phenalenone derivatives in fluorescence microscopy, with a focus on their application as theranostic agents for cancer research.
Key Applications
The primary application of fluorescent this compound derivatives in microscopy is as theranostic agents for photodynamic therapy (PDT) . In this dual-function capacity, they serve as both a photosensitizer for therapy and a fluorescent probe for diagnosis and real-time monitoring of treatment.
-
Fluorescence-Guided Photodynamic Therapy: Amino-phenalenone derivatives that exhibit both strong fluorescence and high singlet oxygen generation upon light irradiation can be visualized within cells or tissues. This allows for precise localization of the photosensitizer in the target area before initiating PDT, thereby minimizing off-target damage. The fluorescence can also be used to monitor the uptake and distribution of the drug.
-
Cellular Imaging and Staining: The inherent fluorescence of these compounds allows for their use in cellular imaging to visualize sub-cellular structures or to track cellular processes, although their specific targeting capabilities may need to be enhanced through further chemical modification.
Photophysical Properties
The photophysical characteristics of phenalenone derivatives are critical to their function in fluorescence microscopy. The introduction of an amino group significantly alters these properties compared to the parent phenalenone. A summary of the key photophysical data for a representative amino-phenalenone derivative is presented below.
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| 1H-phenalen-1-one | 360 | - | 10,000 | - | ~1.0[1][2] | PBS with 1% DMSO |
| OE19 (6-amino-2,5-dibromo-1H-phenalen-1-one) | Green absorption | Red fluorescence | Not Specified | Efficient | Efficient | DMSO |
Note: Specific quantitative values for OE19 were described as "efficient" in the source material, highlighting its dual functionality.[1]
Experimental Protocols
The following protocols are generalized from methodologies described for the use of fluorescent phenalenone derivatives in cellular imaging and photodynamic therapy studies.
Protocol 1: In Vitro Cellular Imaging of Amino-Phenalenone Derivatives
Objective: To visualize the intracellular localization of a fluorescent amino-phenalenone derivative in a cancer cell line.
Materials:
-
Fluorescent amino-phenalenone derivative (e.g., OE19)
-
Cancer cell line (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filter sets
-
Cell culture plates or chambered cover glasses
Procedure:
-
Cell Seeding: Seed the cancer cells onto chambered cover glasses or appropriate imaging plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of Staining Solution: Prepare a stock solution of the amino-phenalenone derivative in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in complete cell culture medium.
-
Cellular Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for a predetermined period (e.g., 1-4 hours) at 37°C in the dark.
-
Washing: After incubation, remove the staining solution and wash the cells three times with PBS to remove any unbound compound.
-
Imaging: Add fresh complete cell culture medium or PBS to the cells. Visualize the stained cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific derivative (e.g., for a red-fluorescent probe, use a green light excitation source and a red emission filter).
-
Image Acquisition: Capture images to document the subcellular localization of the compound.
Protocol 2: Assessment of Photodynamic Therapy Efficacy using Fluorescence Microscopy
Objective: To evaluate the photocytotoxicity of a theranostic amino-phenalenone derivative.
Materials:
-
All materials from Protocol 1
-
A light source for photoactivation (e.g., a laser or a filtered lamp) with a wavelength corresponding to the absorption maximum of the phenalenone derivative.
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or live/dead staining kits)
Procedure:
-
Cell Seeding and Staining: Follow steps 1-3 from Protocol 1.
-
Photoactivation: After the incubation period, and before washing, expose the cells to the light source for a specific duration to induce phototoxicity. A control group of stained cells should be kept in the dark.
-
Post-Irradiation Incubation: Following light exposure, remove the staining solution, wash the cells with PBS, and add fresh complete cell culture medium. Return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the progression of cell death.
-
Fluorescence Microscopy of Cell Death: After the post-irradiation incubation, stain the cells with a live/dead viability stain according to the manufacturer's protocol. Image the cells using fluorescence microscopy to visualize and quantify the extent of cell death in the light-exposed group compared to the dark control group.
-
Quantitative Viability Assay (Optional): Perform a quantitative cell viability assay (e.g., MTT assay) to obtain numerical data on the photocytotoxicity.
Visualizations
Caption: Experimental workflow for cellular imaging and PDT.
Caption: Simplified signaling pathway of Type II Photodynamic Therapy.
References
Application Note and Protocol for Measuring the Quantum Yield of 2-Amino-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule. For drug development professionals and researchers, determining the quantum yield of a compound like 2-Amino-1H-phenalen-1-one is essential for characterizing its potential as a fluorescent probe, a photosensitizer in photodynamic therapy, or in other applications where light emission is crucial. Phenalenone and its derivatives are known for their interesting photophysical properties, with the parent compound exhibiting strong photosensitizing capabilities but negligible fluorescence.[1][2] However, the introduction of an amino group can significantly alter these properties, often inducing fluorescence.[1]
This document provides a detailed experimental protocol for measuring the fluorescence quantum yield of this compound using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of Relative Quantum Yield Measurement
The relative method for determining the fluorescence quantum yield is based on the principle that if a solution of a reference standard and a solution of the unknown sample have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
The quantum yield of the unknown sample (Φ_S) can be calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term becomes 1.
Experimental Workflow
The following diagram outlines the major steps involved in the experimental determination of the quantum yield of this compound.
Caption: Workflow for relative quantum yield determination.
Materials and Equipment
Reagents and Samples
-
This compound (Sample)
-
Suitable fluorescent standard (e.g., Quinine Sulfate or Rhodamine B)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or 0.1 M H₂SO₄ for Quinine Sulfate)
Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a xenon lamp source and photon counting detector
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilutions
Experimental Protocols
Preliminary Spectroscopic Characterization of this compound
Objective: To determine the absorption and emission maxima of this compound to select an appropriate excitation wavelength and a suitable reference standard.
Protocol:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm) to identify the absorption maxima (λ_abs_max). The absorption spectra of phenalenone derivatives typically exhibit a band between 330 and 430 nm.[3]
-
Using a spectrofluorometer, excite the sample at the determined λ_abs_max.
-
Record the fluorescence emission spectrum over a suitable wavelength range to determine the emission maximum (λ_em_max).
-
Based on the obtained absorption and emission spectra, select a suitable reference standard with overlapping absorption and emission profiles.
Selection of a Reference Standard
The choice of the reference standard is critical for accurate quantum yield determination. The standard should have a well-characterized quantum yield and its absorption and emission spectra should overlap with those of the sample. Based on the expected spectral properties of amino-phenalenones, the following are potential standards:
| Reference Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_R) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Rhodamine B | Ethanol | 540 | 565 | 0.65 |
Note: The suitability of these standards depends on the experimentally determined spectral properties of this compound.
Preparation of Sample and Standard Solutions
Objective: To prepare a series of solutions of both the sample and the reference standard with absorbances less than 0.1 at the chosen excitation wavelength to avoid inner-filter effects.
Protocol:
-
Prepare stock solutions of this compound and the selected reference standard in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.
-
Prepare a blank solution containing only the solvent.
Measurement of Absorbance and Fluorescence Spectra
Objective: To obtain the absorbance and fluorescence data for the prepared solutions under identical experimental conditions.
Protocol:
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
Use the solvent blank to zero the instrument.
-
-
Fluorescence Measurement:
-
Set the excitation and emission slits of the spectrofluorometer to a narrow bandpass (e.g., 2-5 nm). These settings must remain constant for all measurements.
-
Excite each solution (including the blank) at the chosen excitation wavelength.
-
Record the emission spectrum for each solution over a range that covers the entire emission profile.
-
Subtract the solvent blank spectrum from each of the sample and standard spectra to correct for background fluorescence and Raman scattering.
-
Data Analysis and Calculation
Objective: To calculate the quantum yield of this compound using the collected data.
Protocol:
-
Integrate Fluorescence Spectra:
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each of the sample and standard dilutions.
-
-
Plot Integrated Intensity vs. Absorbance:
-
For both the sample and the reference standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The plot should yield a straight line passing through the origin. The slope of this line (Gradient) is proportional to the quantum yield.
-
-
Calculate the Quantum Yield:
-
Use the gradients from the plots to calculate the quantum yield of this compound using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S^2 / n_R^2)
Where:
-
Grad_S and Grad_R are the gradients of the plots for the sample and the reference, respectively.
-
-
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison.
Table 1: Photophysical Properties of this compound and Reference Standard
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Excitation λ for QY (nm) |
| This compound | ||||
| Reference Standard |
Table 2: Absorbance and Integrated Fluorescence Intensity Data
| Solution | Concentration | Absorbance at Excitation λ | Integrated Fluorescence Intensity |
| Sample Dilutions | |||
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| Reference Dilutions | |||
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Table 3: Calculated Quantum Yield
| Parameter | Value |
| Gradient (Sample) | |
| Gradient (Reference) | |
| Quantum Yield (Φ_R) of Reference | |
| Refractive Index (n_S) of Sample Solvent | |
| Refractive Index (n_R) of Reference Solvent | |
| Calculated Quantum Yield (Φ_S) of Sample |
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between the key experimental parameters and the final calculated quantum yield.
Caption: Key parameters for quantum yield calculation.
Conclusion
This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By carefully following these procedures, researchers can obtain reliable and accurate quantum yield values, which are crucial for the characterization and development of novel fluorescent compounds for various scientific and therapeutic applications. It is important to note that the fluorescence quantum yield of some phenalenone derivatives can be very low.[3] In such cases, a sensitive detector and careful correction for background signals are paramount for obtaining accurate measurements.
References
Application Notes and Protocols: Derivatization of 2-Amino-1H-phenalen-1-one and its Analogs for Specific Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Phenalen-1-one (PN) is a polycyclic aromatic hydrocarbon that serves as a versatile scaffold for the development of compounds with diverse applications.[1] Its derivatives, particularly those incorporating an amino functionality, have garnered significant interest in fields ranging from photodynamic therapy to cancer therapeutics and bio-imaging. While direct derivatization of 2-Amino-1H-phenalen-1-one is one synthetic route, a more common and versatile approach involves the functionalization of the 1H-phenalen-1-one core, often via a 2-(halomethyl) intermediate, to introduce the amino group and other functionalities. This document provides detailed application notes and experimental protocols for the synthesis and utilization of key amino-phenalenone derivatives.
I. Application Note: Photosensitizers for Photodynamic Therapy (PDT)
The extended π-system of the phenalenone core makes it an excellent photosensitizer. Upon irradiation with light of an appropriate wavelength, it can be excited to a triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a key mediator of cell death in photodynamic therapy (Type II mechanism).[1][2] Derivatization of the phenalenone scaffold, particularly with amino groups, can be used to modulate the photophysical properties and improve biological targeting and efficacy.
For instance, the introduction of an amino group at the 6-position, combined with bromination at the 2- and 5-positions, has been shown to red-shift the absorption spectrum to the green region of the visible spectrum and induce red fluorescence, creating a theranostic agent for fluorescence-guided PDT.[2] Furthermore, quaternization of the amino group can enhance water solubility and improve interaction with microbial cell walls, leading to potent antimicrobial photodynamic therapy (aPDT) agents.[3][4]
Signaling Pathway: Type II Photodynamic Therapy
The primary mechanism of action for phenalenone-based photosensitizers in PDT is the Type II pathway, which leads to the production of singlet oxygen and subsequent induction of apoptosis or necrosis in target cells.
Caption: Type II photodynamic therapy signaling pathway.
Quantitative Data: Singlet Oxygen Quantum Yields of Phenalenone Derivatives
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. Phenalenone itself has a near-unity quantum yield in many solvents.[2][3]
| Derivative | Position of Amino Group | Other Substituents | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Phenalenone (PN) | - | - | ~1.0 | [2] |
| OE19 | 6-amino | 2,5-dibromo | Efficient | [2] |
| PNNH₂-A | 2-(aminomethyl)triazole | - | Retained near unity | [1] |
| PNNH₂-B | 2-(aminomethyl) | - | Retained near unity | [1] |
Note: "Efficient" and "Retained near unity" indicate that while a precise numerical value was not provided in the search result, the derivative was reported to be a highly effective singlet oxygen generator.
II. Application Note: Fluorescent Probes for Bio-imaging
The intrinsic fluorescence of some phenalenone derivatives makes them suitable for use as fluorescent probes in biological systems. By strategically modifying the phenalenone core with electron-donating groups, such as amines, the absorption and emission wavelengths can be shifted to longer, more biologically compatible wavelengths (red-shifted).[2] This is particularly valuable for developing theranostic agents that combine therapeutic (e.g., PDT) and diagnostic (e.g., fluorescence imaging) capabilities in a single molecule. The red-fluorescent properties of certain amino-phenalenone derivatives allow for real-time visualization of their localization within cells and tissues, enabling more precise and effective treatment.[2]
III. Application Note: Anticancer Agents
Beyond their role in PDT, certain amino-phenalenone derivatives have been investigated for their intrinsic anticancer activity. The planar aromatic structure of the phenalenone scaffold allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, derivatization can introduce functionalities that interact with specific cellular targets. For instance, the synthesis of novel 2-phenazinamine derivatives, which share structural similarities with phenalenones, has yielded compounds with potent anticancer effects comparable to cisplatin against leukemia and hepatocellular carcinoma cell lines.[5]
Quantitative Data: In Vitro Anticancer Activity of a 2-Phenazinamine Derivative
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (leukemia) | comparable to cisplatin | [5] |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (hepatocellular carcinoma) | comparable to cisplatin | [5] |
IV. Experimental Protocols
The following protocols describe the synthesis of key intermediates and amino-phenalenone derivatives, starting from 1H-phenalen-1-one.
Experimental Workflow: Synthesis of Amino-Phenalenone Derivatives
Caption: General synthetic workflow for amino-phenalenone derivatives.
Protocol 1: Synthesis of 1H-Phenalen-1-one (PN)[1]
-
Dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in 7.5 mL of CH₂Cl₂ in an ice bath for 10 minutes.
-
Slowly add AlCl₃ (3 g) to the mixture and stir for 10 minutes at 4 °C.
-
The reaction can be improved with microwave irradiation to reduce reaction time.
-
The crude product is often used without further purification, with a typical yield of around 58%.
Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)[1][6]
-
Mix 1H-phenalen-1-one (9.72 g, 54 mmol), paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).
-
Heat the mixture to 110 °C until the solids dissolve.
-
Add hydrochloric acid (144 mL, 37%) and maintain the reaction at 110 °C for 16 hours.
-
After cooling to room temperature, pour the solution into 500 mL of ice and water.
-
Increase the pH with 5 M NaOH.
-
The product can be extracted and purified to yield a bright yellow powder.
Protocol 3: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃)[1]
-
Dissolve 2-(chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and NaN₃ (19.5 g, 300 mmol) in a mixture of 1.08 L of MeOH and 120 mL of water.
-
Stir the solution for 24 hours at room temperature.
-
Evaporate the MeOH and extract the aqueous suspension with CH₂Cl₂.
-
The resulting azide derivative is obtained in high yield (around 93%).
Protocol 4: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one (PNNH₂-B) via Staudinger Reduction[1]
-
The azide derivative, 2-(azidomethyl)-1H-phenalen-1-one, is reduced using triphenylphosphine.
-
This method is reported to be highly effective, with a yield of 93%.
Protocol 5: Synthesis of Ring-Aminated Phenalenone (e.g., 6-Amino Derivative)[2]
-
Nitrate the phenalenone precursor through electrophilic aromatic substitution. The directing effects of existing substituents will determine the position of nitration.
-
Reduce the resulting nitro-phenalenone derivative using a reducing agent such as SnCl₂ to yield the corresponding amino-phenalenone.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of 2-Amino-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1H-phenalen-1-one and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential as photosensitizers in photodynamic therapy. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common and reliable methods are HPLC with UV or fluorescence detection and GC-MS.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For amino-containing compounds like this compound, reverse-phase HPLC is often employed. Derivatization with agents like o-phthalaldehyde (OPA) can enhance fluorescence detection, significantly improving sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it suitable for trace-level quantification. This method typically requires derivatization to increase the volatility of the analyte.
Data Presentation
The following table summarizes typical quantitative data achievable with the described methods. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and instrumentation.
| Parameter | HPLC-UV | HPLC-Fluorescence (OPA Derivatization) | GC-MS |
| **Linearity (R²) ** | > 0.995 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL | ~0.5 ng/mL |
| Intra-day Precision (RSD%) | < 5% | < 3% | < 4% |
| Inter-day Precision (RSD%) | < 7% | < 5% | < 6% |
| Recovery (%) | 90-105% | 92-108% | 88-107% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reverse-phase HPLC method for the quantification of this compound using UV detection.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Methanol (for sample preparation)
-
Sample matrix (e.g., plasma, formulation buffer)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from the LOQ to the upper limit of the expected sample concentration.
4. Sample Preparation:
-
For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
For other sample types, dissolve or dilute the sample in the mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (a preliminary scan is recommended).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by HPLC with Pre-Column Derivatization and Fluorescence Detection
This protocol provides enhanced sensitivity through pre-column derivatization with o-phthalaldehyde (OPA).
1. Materials and Reagents:
-
All reagents from Protocol 1
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate buffer (pH 9.5)
2. Derivatization Reagent Preparation:
-
Dissolve OPA in methanol.
-
Add 3-MPA to the OPA solution.
-
Dilute with borate buffer to the final concentration. Prepare this reagent fresh daily.
3. Sample and Standard Derivatization:
-
To an aliquot of the sample or standard solution, add the derivatization reagent.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature before injection. The timing should be consistent for all samples and standards.
4. Chromatographic Conditions:
-
Mobile Phase: Similar to Protocol 1.
-
Fluorescence Detector:
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~455 nm
-
(Wavelengths should be optimized for the specific derivative).
-
5. All other steps (Instrumentation, Standard Preparation, Sample Preparation, and Data Analysis) are similar to Protocol 1.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for sensitive and selective quantification, especially in complex matrices.
1. Materials and Reagents:
-
This compound standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent for extraction (e.g., Ethyl acetate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
2. Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Sample Preparation and Derivatization:
-
Spike the sample with the internal standard.
-
Perform liquid-liquid extraction with a suitable solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Add the derivatization agent and heat (e.g., at 70°C for 30 minutes) to form the volatile derivative.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and the internal standard.
-
5. Data Analysis:
-
Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard.
Visualizations
Caption: HPLC experimental workflow for quantifying this compound.
Caption: GC-MS experimental workflow for quantifying this compound.
Caption: Logical relationship of analytical techniques for this compound.
Application Notes and Protocols: 2-Amino-1H-phenalen-1-one in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-1H-phenalen-1-one and its derivatives in materials science research. The focus is on their application as photosensitizers and fluorescent probes, with detailed protocols and quantitative data to support experimental design and execution.
Introduction
This compound is a derivative of 1H-phenalen-1-one, a polycyclic aromatic ketone known for its unique photophysical properties. The introduction of an amino group, a strong electron-donating group, into the phenalenone scaffold significantly modulates its electronic structure, leading to red-shifted absorption and, in some cases, enhanced fluorescence. These characteristics make amino-phenalenones attractive candidates for various applications in materials science, particularly in the fields of photomedicine and chemical sensing.
Phenalenone and its derivatives are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen with near-unity quantum yield upon excitation with light. This property is central to their application in photodynamic therapy (PDT) for the treatment of cancer and microbial infections. Furthermore, the inherent fluorescence of some amino-phenalenone derivatives allows for their use as "turn-on" or "turn-off" fluorescent probes for the detection of various analytes, such as metal ions.
While less explored, the photophysical and electronic properties of these compounds also suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), although this remains an area requiring further investigation.
Photophysical Properties of Amino-Phenalenone Derivatives
The photophysical properties of phenalenone derivatives are highly dependent on the nature and position of substituents on the aromatic core. The introduction of an amino group generally leads to a bathochromic (red) shift in the absorption and emission spectra. Below is a summary of key photophysical data for the parent 1H-phenalen-1-one and a representative amino-substituted derivative.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf | ΦΔ |
| 1H-Phenalen-1-one | DMSO | 360 | 10,000 | - | < 0.01 | ~1.0 |
| 6-Amino-2,5-dibromo-1H-phenalen-1-one (OE19) | DMSO | 525 | - | ~600 | ~0.05 | - |
| 6-Amino-1-phenalenone (6-AP) | Aqueous | - | - | - | Highly Fluorescent | - |
Note: Data is compiled from various sources and measurement conditions may vary. Φf = Fluorescence Quantum Yield, ΦΔ = Singlet Oxygen Quantum Yield.
Application as Photosensitizers for Photodynamic Therapy (PDT)
Principle
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. Upon irradiation at a specific wavelength, the photosensitizer is excited from its ground state (S0) to a short-lived singlet excited state (S1). It then undergoes intersystem crossing to a longer-lived triplet excited state (T1). In the presence of molecular oxygen (3O2), the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (1O2), a Type II photosensitization process. Singlet oxygen is a potent cytotoxic agent that can damage cellular components, leading to apoptosis or necrosis of the target cells, such as cancer cells or pathogenic microbes. Amino-phenalenones are particularly promising for PDT due to their strong absorption in the visible region, allowing for deeper tissue penetration of the excitation light.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1H-phenalen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of 2-Amino-1H-phenalen-1-one. The following information is based on established synthetic methodologies for analogous compounds and general organic chemistry principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. The most common approaches involve the introduction of a nitrogen-containing functional group at the 2-position of the 1H-phenalen-1-one core, followed by conversion to the amine. Key routes include:
-
Route A: Palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) of a 2-halo-1H-phenalen-1-one precursor.
-
Route B: Reduction of a 2-azido-1H-phenalen-1-one intermediate.
-
Route C: Reduction of a 2-nitro-1H-phenalen-1-one intermediate.
Troubleshooting Guide: Route A - Buchwald-Hartwig Amination
This route involves the synthesis of a 2-halo-1H-phenalen-1-one intermediate, followed by a palladium-catalyzed cross-coupling reaction with an ammonia equivalent.
Q2: I am observing a low yield in the Buchwald-Hartwig amination step. What are the potential causes?
A2: Low yields in this step can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Ligand Decomposition: The phosphine ligands used in the coupling are also prone to oxidation.
-
Base Incompatibility: The choice and quality of the base are crucial. Common bases like sodium tert-butoxide are very hygroscopic.
-
Poor Substrate Quality: The purity of the 2-halo-1H-phenalen-1-one starting material is important. Impurities can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield.
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for low yield in Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) |
| Catalyst | Pd(dba)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | XPhos (10 mol%) | RuPhos (6 mol%) |
| Base | K₂CO₃ | NaOtBu |
| Solvent | Dioxane | Toluene |
| Temperature | 80 °C | 110 °C |
| Time | 12 h | 24 h |
| Yield | 25% | 85% |
Troubleshooting Guide: Route B - Reduction of 2-Azido-1H-phenalen-1-one
This route involves the synthesis of a 2-azido intermediate, followed by reduction to the amine. A common method for this reduction is the Staudinger reaction.
Q3: The Staudinger reduction of my 2-azido-1H-phenalen-1-one is giving a low yield. What could be the problem?
A3: Low yields in the Staudinger reduction can arise from several issues:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent or reaction time.
-
Side Reactions: The intermediate aza-ylide can sometimes undergo side reactions if not properly hydrolyzed.
-
Purity of the Azide: Impurities in the starting 2-azido-1H-phenalen-1-one can interfere with the reaction.
-
Workup Issues: The product amine may be difficult to separate from the triphenylphosphine oxide byproduct.
Experimental Workflow: Synthesis via Azide Reduction
Caption: Synthetic workflow for this compound via an azide intermediate.
Quantitative Data: Staudinger Reduction Conditions
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) |
| Reducing Agent | PPh₃ (1.1 equiv) | PPh₃ (1.5 equiv) |
| Solvent | THF | THF/H₂O (10:1) |
| Temperature | Room Temperature | 50 °C |
| Time | 4 h | 12 h |
| Workup | Direct Evaporation | Aqueous Extraction |
| Yield | 40% | 90% |
Troubleshooting Guide: Route C - Reduction of 2-Nitro-1H-phenalen-1-one
This route involves nitration of the phenalenone core, followed by reduction of the nitro group.
Q4: I am having trouble with the reduction of 2-nitro-1H-phenalen-1-one. What are some common issues?
A4: The reduction of nitroarenes can sometimes be challenging. Common problems include:
-
Incomplete Reduction: The reduction may stop at an intermediate stage (e.g., nitroso or hydroxylamine).
-
Over-reduction: In some cases, other functional groups in the molecule can be sensitive to the reducing conditions.
-
Catalyst Poisoning: If using catalytic hydrogenation (e.g., H₂/Pd-C), impurities in the substrate or solvent can poison the catalyst.
-
Product Instability: The resulting amine may be sensitive to oxidation, especially under acidic or basic workup conditions.
Quantitative Data: Nitro Reduction Conditions
| Parameter | Method 1 (Low Yield) | Method 2 (Optimized) |
| Reducing Agent | Fe / HCl | SnCl₂·2H₂O / EtOH |
| Temperature | 100 °C | 70 °C |
| Time | 6 h | 3 h |
| Workup | Basic workup (NaOH) | Neutralization with NaHCO₃ |
| Yield | 35% | 88% |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1H-phenalen-1-one
-
To a solution of 1H-phenalen-1-one (1.0 g, 5.55 mmol) in chloroform (50 mL) at 0 °C, add N-bromosuccinimide (1.09 g, 6.11 mmol) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-bromo-1H-phenalen-1-one.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-1H-phenalen-1-one
-
In a glovebox, charge an oven-dried Schlenk tube with 2-bromo-1H-phenalen-1-one (500 mg, 1.93 mmol), Pd₂(dba)₃ (44 mg, 0.048 mmol), RuPhos (54 mg, 0.116 mmol), and sodium tert-butoxide (278 mg, 2.89 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (10 mL) and a 0.5 M solution of ammonia in dioxane (7.7 mL, 3.86 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
how to improve the fluorescence quantum yield of 2-Amino-1H-phenalen-1-one
Welcome to the technical support center for 2-Amino-1H-phenalen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the fluorescence properties of this compound.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the fluorescence quantum yield of this compound.
Issue 1: Low or No Detectable Fluorescence
Possible Causes:
-
Inherent Molecular Properties: 1H-phenalen-1-one and many of its derivatives are known to be excellent photosensitizers, meaning they efficiently generate singlet oxygen but exhibit very low fluorescence. The primary de-excitation pathway is through intersystem crossing to the triplet state rather than fluorescence emission. The fluorescence quantum yield of phenalenone derivatives is often less than 1%.[1]
-
Solvent Effects: The polarity of the solvent plays a crucial role in the fluorescence of amino-substituted aromatic compounds. In many cases, increasing solvent polarity can lead to a decrease in fluorescence intensity and quantum yield due to processes like intramolecular charge transfer (ICT).[2]
-
pH of the Solution: The amino group at the 2-position is basic and can be protonated in acidic conditions. This change in the electronic structure of the molecule can significantly quench fluorescence.
-
Concentration Quenching: At high concentrations, molecules can interact with each other in the excited state, leading to non-radiative decay and a decrease in fluorescence.
Troubleshooting Steps:
-
Solvent Screening:
-
Measure the fluorescence in a range of solvents with varying polarities, from nonpolar (e.g., cyclohexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol, methanol).
-
It is often observed that less polar solvents can enhance the fluorescence of similar compounds.[3]
-
-
pH Optimization:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from 3 to 11).
-
Measure the fluorescence intensity of this compound in each buffer to determine the optimal pH for maximum fluorescence. For amino-substituted fluorophores, neutral to slightly basic conditions are often favorable.
-
-
Concentration Adjustment:
-
Prepare a dilution series of your sample and measure the fluorescence at each concentration.
-
Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects and concentration quenching.
-
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
Possible Causes:
-
Photodegradation: Phenalenone derivatives can be susceptible to photodegradation upon prolonged exposure to the excitation light source.
-
Presence of Quenchers: Impurities in the solvent or the sample itself, as well as dissolved oxygen, can act as fluorescence quenchers.
-
Instrumental Fluctuations: Variations in the intensity of the excitation lamp or detector sensitivity can lead to inconsistent readings.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Keep the sample in the dark as much as possible before measurement.
-
Use the lowest possible excitation intensity and the shortest possible exposure time during measurement.
-
-
Sample and Solvent Purity:
-
Use high-purity, spectroscopy-grade solvents.
-
If necessary, purify the this compound sample.
-
Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
-
Instrument Calibration and Standardization:
-
Regularly calibrate your fluorometer using a known fluorescence standard.
-
Measure the fluorescence of a standard solution alongside your sample in each experiment to account for instrumental variations.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of this compound?
Q2: How can I chemically modify this compound to improve its fluorescence quantum yield?
A2: Several strategies can be employed:
-
Positional Isomerism: The position of the amino group on the phenalenone ring significantly impacts its photophysical properties. For instance, a phenalenone derivative with an amino group at the 6-position has been shown to exhibit red fluorescence.[4] Synthesizing and testing other positional isomers of aminophenalenone could yield derivatives with improved fluorescence.
-
Introduction of Other Substituents:
-
Halogenation: Introducing bromine atoms, for example at the 5- and 7-positions, in conjunction with an amino group at the 6-position, has been shown to result in a derivative that is both fluorescent and an efficient singlet oxygen producer.[4]
-
Rigidification: Creating a more rigid molecular structure can minimize non-radiative decay pathways from bond rotations and vibrations, thereby increasing the fluorescence quantum yield.[1] This could be achieved by fusing additional rings to the phenalenone core.
-
Q3: What is the best solvent to dissolve this compound for fluorescence measurements?
A3: The optimal solvent needs to be determined experimentally. However, based on general principles for similar dyes, a good starting point would be to test a range of solvents from nonpolar to polar. For many amino-substituted aromatic compounds, fluorescence is often higher in non-polar solvents. A study on a benzanthrone derivative with a similar donor-acceptor structure showed higher fluorescence efficiency in non-polar solvents.[5] Therefore, solvents like toluene or dioxane might be good candidates to enhance fluorescence compared to highly polar solvents like water or methanol.
Q4: How does pH affect the fluorescence of this compound?
A4: The amino group is a pH-sensitive functional group. In acidic solutions, the amino group will be protonated to form an ammonium cation (-NH3+). This protonation alters the electronic properties of the molecule, typically leading to a significant decrease or complete quenching of fluorescence. In neutral to basic solutions, the amino group is in its neutral form (-NH2), which is generally the more fluorescent state for this type of compound. Therefore, maintaining a neutral or slightly basic pH is recommended for maximizing fluorescence.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed, specific protocol for the direct synthesis of this compound is not widely reported in readily available literature. However, a common approach for introducing an amino group to an aromatic ring is through the reduction of a corresponding nitro derivative. A general two-step procedure would be:
-
Nitration of 1H-phenalen-1-one:
-
Dissolve 1H-phenalen-1-one in a suitable solvent like sulfuric acid.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature (e.g., 0-5 °C).
-
The reaction will likely produce a mixture of nitro-substituted isomers. The desired 2-nitro-1H-phenalen-1-one will need to be separated from other isomers by chromatography.
-
-
Reduction of 2-Nitro-1H-phenalen-1-one:
-
Dissolve the purified 2-nitro-1H-phenalen-1-one in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).
-
After the reaction is complete, the product is worked up by neutralizing the acid and extracting the this compound into an organic solvent.
-
The final product should be purified by column chromatography or recrystallization.
-
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol uses the comparative method, which involves comparing the fluorescence of the unknown sample to that of a standard with a known quantum yield.
Materials:
-
This compound solution of unknown quantum yield (Sample).
-
Fluorescence standard solution with a known quantum yield (Standard). A common standard is quinine sulfate in 0.1 M H2SO4 (Φf = 0.54).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
High-purity solvents.
Procedure:
-
Prepare a series of dilute solutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:
Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)
Where:
-
Φf is the fluorescence quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard solutions.
-
IV. Data Presentation
Table 1: Hypothetical Solvent Effects on the Fluorescence Quantum Yield of an Aminophenalenone Derivative
| Solvent | Polarity Index | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 0.2 | 1.426 | 400 | 480 | 0.15 |
| Toluene | 2.4 | 1.497 | 405 | 495 | 0.12 |
| Dichloromethane | 3.1 | 1.424 | 410 | 510 | 0.08 |
| Ethanol | 4.3 | 1.361 | 415 | 525 | 0.03 |
| Acetonitrile | 5.8 | 1.344 | 412 | 520 | 0.05 |
| Water | 10.2 | 1.333 | 420 | 530 | < 0.01 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual values for this compound need to be determined experimentally.
V. Visualizations
Caption: Experimental workflow for determining the fluorescence quantum yield.
Caption: Factors influencing the fluorescence quantum yield.
References
optimizing reaction conditions for 2-Amino-1H-phenalen-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-1H-phenalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a four-step process:
-
Friedel-Crafts Acylation: Synthesis of the core structure, 1H-phenalen-1-one, from naphthalene and a suitable acylating agent.
-
Chloromethylation: Introduction of a chloromethyl group at the 2-position of 1H-phenalen-1-one.
-
Azidation: Conversion of the chloromethyl group to an azidomethyl group via nucleophilic substitution with sodium azide.
-
Reduction: Reduction of the azido group to the primary amine using a Staudinger reaction.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: A significant hazard in this synthesis is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME), during the chloromethylation step.[1] It is crucial to perform this reaction in a well-ventilated fume hood and to take appropriate measures to neutralize any potential BCME formation.[2] Sodium azide used in the azidation step is also highly toxic and can form explosive heavy metal azides. Handle with care and follow appropriate safety protocols.
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave irradiation has been shown to be beneficial, particularly in the initial synthesis of 1H-phenalen-1-one, by drastically reducing the reaction time.[3][4]
Troubleshooting Guides
Step 1: Synthesis of 1H-phenalen-1-one via Friedel-Crafts Acylation
Issue: Low Yield of 1H-phenalen-1-one
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture sensitive.[5] - Optimize reaction time and temperature. Microwave irradiation can significantly reduce reaction time and potentially improve yield.[3][4] |
| Isomer formation | - The Friedel-Crafts acylation of naphthalene can lead to a mixture of α and β isomers. The ratio can be influenced by reaction time, temperature, and reactant concentrations.[6][7] Careful control of these parameters is crucial. |
| Side reactions | - Polyalkylation or polymerization can occur. Use of an appropriate solvent and controlling the stoichiometry of the reactants can minimize these side reactions. |
| Difficult purification | - The crude product is often a black tar.[3][8] Purification can be achieved by column chromatography on silica gel.[9] |
Step 2: Chloromethylation of 1H-phenalen-1-one
Issue: Formation of Impurities and Low Yield of 2-(chloromethyl)-1H-phenalen-1-one
| Possible Cause | Troubleshooting Suggestion |
| Formation of diarylmethane byproduct | - This is a common side reaction in chloromethylation.[3][10] To minimize its formation, use lower reaction temperatures and avoid high concentrations of the starting material. |
| Formation of bis(chloromethyl) ether (BCME) | - This is a significant safety concern as BCME is highly carcinogenic.[1] Ensure the reaction is performed in a well-ventilated fume hood. Any residual BCME can be neutralized with aqueous ammonia.[2] |
| Incomplete reaction | - Increasing the reaction time has been shown to improve the yield of the chloromethylated product.[4] |
| Deactivated aromatic ring | - If the aromatic ring is deactivated by electron-withdrawing groups, the reaction yield may be low.[11] |
Step 3: Azidation of 2-(chloromethyl)-1H-phenalen-1-one
Issue: Incomplete Conversion to 2-(azidomethyl)-1H-phenalen-1-one
| Possible Cause | Troubleshooting Suggestion |
| Poor nucleophilic substitution | - Ensure the use of a suitable polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction. - The reaction may require heating to proceed at a reasonable rate. |
| Hydrolysis of the starting material | - The chloromethyl group can be susceptible to hydrolysis. Ensure anhydrous conditions if possible, although the reaction is often performed in the presence of water. |
| Difficult purification | - The product can be purified by column chromatography.[3] |
Step 4: Staudinger Reduction to this compound
Issue: Difficulty in Isolating the Pure Amine
| Possible Cause | Troubleshooting Suggestion |
| Contamination with triphenylphosphine oxide | - This is a common byproduct of the Staudinger reduction.[12] To remove it, the crude product can be acidified to form the ammonium salt of the desired amine, which is water-soluble. The non-polar triphenylphosphine oxide can then be extracted with an organic solvent like ethyl acetate.[13] Subsequent basification of the aqueous layer will regenerate the free amine. |
| Incomplete reaction | - The reaction is typically fast and high-yielding.[14][15] If the reaction is sluggish, ensure the quality of the triphenylphosphine and consider gentle heating. |
| Formation of a stable iminophosphorane intermediate | - While the iminophosphorane is an intermediate, its hydrolysis is necessary to yield the amine. Ensure sufficient water is present for the hydrolysis step.[12] |
Experimental Protocols
Synthesis of 1H-phenalen-1-one (PN)
A protocol described in the literature involves dissolving naphthalene and cinnamoyl chloride in CH₂Cl₂ and cooling the mixture in an ice bath. AlCl₃ is then added slowly, and the mixture is stirred.[3][8] An improved method utilizes microwave irradiation to reduce the reaction time.[3][4]
Synthesis of 2-(chloromethyl)-1H-phenalen-1-one (PNCl)
A mixture of 1H-phenalen-1-one, paraformaldehyde, glacial acetic acid, and phosphoric acid is heated. Concentrated hydrochloric acid is then added, and the reaction is maintained at an elevated temperature for an extended period (e.g., 16 hours) to improve the yield.[4][8]
Synthesis of 2-(azidomethyl)-1H-phenalen-1-one
2-(chloromethyl)-1H-phenalen-1-one is dissolved in a mixture of methanol and water, and sodium azide is added. The solution is stirred at room temperature for 24 hours. The product is then extracted and purified by column chromatography.[3]
Synthesis of this compound (Staudinger Reduction)
The azide derivative is treated with triphenylphosphine in a suitable solvent. The intermediate iminophosphorane is then hydrolyzed with water to yield the final amine product and triphenylphosphine oxide.[12]
Quantitative Data Summary
| Reaction Step | Reactants | Conditions | Yield | Reference |
| 1H-phenalen-1-one Synthesis | Naphthalene, Cinnamoyl chloride, AlCl₃ | CH₂Cl₂, 4 °C, 10 min (conventional) | 58% | [3][8] |
| 1H-phenalen-1-one Synthesis | Naphthalene, Cinnamoyl chloride, AlCl₃ | Microwave irradiation | Improved yield and reduced time | [3][4] |
| Chloromethylation | 1H-phenalen-1-one, Paraformaldehyde, HCl | Acetic acid, Phosphoric acid, 110 °C, 16 h | 51% | [4] |
| Bromomethylation | 1H-phenalen-1-one, Paraformaldehyde, HBr | Acetic acid, Phosphoric acid, 110 °C, 16 h | 37% | [4] |
| Azidation | 2-(chloromethyl)-1H-phenalen-1-one, NaN₃ | MeOH/H₂O, Room temperature, 24 h | 93% | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 6. organic chemistry - What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chemistry-reaction.com [chemistry-reaction.com]
common impurities in 2-Amino-1H-phenalen-1-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1H-phenalen-1-one. The following sections address common impurities and their removal based on typical synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities in the synthesis of this compound typically arise from unreacted starting materials, side products from the synthetic steps, and residual solvents. Based on a likely synthetic route involving the nitration of 1H-phenalen-1-one followed by reduction, the primary impurities include:
-
Unreacted 1H-phenalen-1-one: The precursor molecule may not have fully reacted during the nitration step.
-
2-Nitro-1H-phenalen-1-one: Incomplete reduction of the nitro group will leave this intermediate in the final product.
-
Isomeric Aminophenalenones: Nitration of the 1H-phenalen-1-one ring can sometimes occur at other positions, leading to the formation of isomeric nitro compounds which are subsequently reduced to isomeric amino impurities.
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., dichloromethane, methanol, ethyl acetate) may be present in the final product.
-
Inorganic Salts: Byproducts from the reduction step (e.g., tin salts if using SnCl2/HCl) may persist if not adequately removed during the workup.
Q2: My final product of this compound has a brownish or off-color appearance instead of the expected color. What could be the cause?
A2: An off-color appearance is often indicative of residual impurities. The presence of highly colored nitro-isomers or unreacted starting materials can contribute to discoloration. Additionally, aerial oxidation of the aminophenalenone product can lead to degradation and color change. It is crucial to handle the purified compound under an inert atmosphere if it is found to be sensitive to air.
Q3: How can I detect the presence of these common impurities in my sample?
A3: Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of trifluoroacetic acid) can effectively separate the desired product from less polar starting materials and more polar byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify impurities by the presence of unexpected signals. For example, the aromatic region of the 1H NMR spectrum can show distinct peaks for different isomers.
-
Mass Spectrometry (MS): MS can detect impurities by their mass-to-charge ratio, helping to confirm the presence of starting materials, intermediates, and byproducts.
Troubleshooting Guides
Issue 1: Presence of Unreacted 1H-phenalen-1-one
Symptoms:
-
A spot corresponding to 1H-phenalen-1-one is observed on TLC analysis.
-
HPLC chromatogram shows a peak with the retention time of 1H-phenalen-1-one.
-
1H NMR spectrum displays characteristic peaks of the starting material.
Possible Causes:
-
Incomplete nitration reaction.
-
Insufficient nitrating agent.
-
Reaction time was too short or the temperature was too low.
Solutions:
-
Purification: Column chromatography is an effective method for removing the less polar 1H-phenalen-1-one from the more polar this compound.
-
Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system may be sufficient.
Issue 2: Presence of 2-Nitro-1H-phenalen-1-one Intermediate
Symptoms:
-
A distinct, often colored, spot is visible on TLC.
-
HPLC analysis reveals a peak corresponding to the nitro intermediate.
-
Mass spectrometry shows a molecular ion peak for 2-Nitro-1H-phenalen-1-one.
Possible Causes:
-
Incomplete reduction of the nitro group.
-
Insufficient reducing agent.
-
Deactivation of the catalyst (if using catalytic hydrogenation).
Solutions:
-
Re-subject to Reduction Conditions: If the crude product contains a significant amount of the nitro intermediate, it can be re-subjected to the reduction conditions.
-
Chromatographic Purification: Flash column chromatography can separate the desired amino compound from the nitro intermediate.
Issue 3: Presence of Isomeric Impurities
Symptoms:
-
Multiple spots are observed in close proximity on the TLC plate.
-
HPLC chromatogram shows multiple peaks with similar retention times.
-
Complex multiplets in the aromatic region of the 1H NMR spectrum.
Possible Causes:
-
Lack of regioselectivity during the nitration step.
Solutions:
-
Careful Column Chromatography: High-resolution column chromatography with a shallow solvent gradient may be required to separate the isomers.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for isolating the desired 2-amino isomer.
Quantitative Data Summary
The following table provides a hypothetical example of impurity levels before and after purification, as might be determined by HPLC analysis.
| Impurity | Typical Level in Crude Product (%) | Level after Column Chromatography (%) | Level after Recrystallization (%) |
| 1H-phenalen-1-one | 5 - 15 | < 0.5 | < 1 |
| 2-Nitro-1H-phenalen-1-one | 2 - 10 | < 0.2 | < 0.5 |
| Isomeric Aminophenalenones | 1 - 5 | < 1 | 1 - 5 |
| Residual Solvents | 1 - 3 | < 0.1 | < 0.5 |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). In a separate beaker, add silica gel and dry load the dissolved crude product onto the silica.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the dry-loaded sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities, such as 1H-phenalen-1-one, will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic amines include ethanol, methanol, or toluene.
-
Dissolution: In a flask, add the crude product and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow
Caption: Troubleshooting workflow for the purification of this compound.
preventing photobleaching of 2-Amino-1H-phenalen-1-one in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 2-Amino-1H-phenalen-1-one (2-AP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when using this compound (2-AP)?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, 2-AP, upon exposure to excitation light.[1] This leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of experimental data.[2] The parent compound of 2-AP, 1H-phenalen-1-one, is known to be a highly efficient photosensitizer that produces singlet oxygen, a reactive oxygen species that can contribute to photobleaching.[3][4]
Q2: What are the primary causes of 2-AP photobleaching?
A2: The primary causes of photobleaching for any fluorophore, including 2-AP, are:
-
High-intensity excitation light: More intense light increases the rate at which 2-AP molecules are excited and subsequently photodegrade.[5]
-
Prolonged exposure to excitation light: The longer the sample is illuminated, the more photobleaching will occur.[5]
-
Presence of molecular oxygen: Excited fluorophores can react with oxygen to generate reactive oxygen species, which then degrade the fluorophore.[1]
Q3: How can I minimize photobleaching of 2-AP in my experiments?
A3: You can minimize photobleaching by:
-
Optimizing imaging parameters: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a sufficient signal-to-noise ratio.[6]
-
Using antifade reagents: These are chemical cocktails that reduce photobleaching, often by scavenging oxygen.[2]
-
Choosing the right mounting medium: Some mounting media are specifically formulated with antifade reagents.[2][6]
-
Careful sample preparation: Ensure your sample is properly mounted and sealed to limit oxygen exposure.
Q4: Are there commercially available antifade reagents suitable for use with 2-AP?
A4: While specific data on the compatibility of all antifade reagents with 2-AP is not extensively published, several general-purpose antifade reagents are highly effective for a wide range of fluorophores and are likely to reduce photobleaching of 2-AP. These include products from the ProLong, SlowFade, and VECTASHIELD lines.[2][7][8] It is recommended to empirically test a few options to find the best one for your specific experimental setup.
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare your own antifade mounting media. Common recipes include the use of chemical agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or p-phenylenediamine (PPD) in a glycerol-based buffer.[6] However, it is crucial to handle these chemicals with care and to optimize the pH, as some can be toxic or affect the fluorescence of your sample.[6]
Troubleshooting Guides
Problem 1: My 2-AP signal is fading rapidly during image acquisition.
| Possible Cause | Suggested Solution |
| Excitation light is too intense. | Reduce the laser power or use a neutral density filter to decrease the intensity of the excitation light.[5] |
| Exposure time is too long. | Decrease the camera exposure time or pixel dwell time on a confocal microscope.[9] |
| No antifade reagent is being used. | Mount your sample in a commercially available or homemade antifade mounting medium.[2] |
| The mounting medium has gone bad. | Some antifade reagents, particularly those containing PPD, can degrade over time and lose their effectiveness.[6] Prepare fresh antifade solution or use a new batch of commercial reagent. |
Problem 2: I am seeing high background fluorescence in my images.
| Possible Cause | Suggested Solution |
| Autofluorescence from the sample. | In some cases, you can pre-bleach the sample with a broad-spectrum light source to reduce autofluorescence before imaging your 2-AP signal.[9] |
| The antifade reagent is causing background. | Some antifade reagents, particularly those containing p-phenylenediamine (PPD) at a suboptimal pH, can increase background fluorescence.[6] Ensure your antifade medium is at the correct pH (typically pH 8.0 or higher for PPD-based reagents).[6] |
| Impure 2-AP or other reagents. | Ensure all your reagents, including the 2-AP, are of high purity. |
Data on Antifade Reagents
The following tables summarize commercially available and do-it-yourself (DIY) antifade reagents that can be used to reduce the photobleaching of 2-AP.
Table 1: Commercially Available Antifade Mounting Media
| Product Name | Manufacturer | Key Features | Refractive Index (RI) |
| ProLong Diamond Antifade Mountant | Thermo Fisher Scientific | Hard-setting, long-term storage | ~1.47 |
| ProLong Glass Antifade Mountant | Thermo Fisher Scientific | Hard-setting, RI matched to glass | ~1.52 |
| SlowFade Diamond Antifade Mountant | Thermo Fisher Scientific | Non-hardening, for immediate viewing | ~1.42 |
| VECTASHIELD Antifade Mounting Medium | Vector Laboratories | Non-hardening, remains liquid | ~1.45 |
Note: The refractive index of your mounting medium should ideally match that of your immersion oil to minimize spherical aberration.[6]
Table 2: Components of Common DIY Antifade Reagents
| Antifade Agent | Typical Concentration | Notes |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) | Effective and relatively stable.[6] |
| p-Phenylenediamine (PPD) | 0.1% (w/v) | Very effective, but can be toxic and unstable. Requires a pH > 8.0.[6] |
| n-Propyl gallate (NPG) | 2% (w/v) | Often used in glycerol-based mounting media. |
Experimental Protocols
Protocol for Minimizing 2-AP Photobleaching During Fluorescence Microscopy
-
Sample Preparation:
-
If applicable, fix and permeabilize your cells or tissues using a standard protocol.
-
Incubate with your 2-AP conjugate according to your experimental protocol.
-
Wash the sample thoroughly to remove any unbound 2-AP.
-
-
Mounting:
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Carefully place your coverslip with the sample onto the drop of mounting medium, avoiding air bubbles.
-
If using a hardening mountant, allow it to cure according to the manufacturer's instructions before imaging.[2]
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to limit oxygen exposure.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the microscope and light source. Allow the lamp to warm up if necessary.
-
Start with the lowest possible light intensity. Use a neutral density filter if available.[5]
-
Use a transmitted light source (e.g., DIC or phase contrast) to locate the area of interest on your sample.
-
Once you have found your region of interest, switch to the fluorescence light path.
-
Set the exposure time to the minimum required to obtain a clear signal.
-
Acquire your image or time-lapse series.
-
For quantitative studies, it is advisable to create a photobleaching curve by imaging a single area repeatedly. This allows you to normalize your data for any signal loss due to photobleaching.[2]
-
Visualizations
Caption: The mechanism of photobleaching.
Caption: Recommended workflow to minimize photobleaching.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KG [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. azolifesciences.com [azolifesciences.com]
Technical Support Center: Purification of 2-Amino-1H-phenalen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-1H-phenalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
Common impurities can originate from starting materials, reagents, or side reactions during the synthesis. These may include:
-
Unreacted 1H-phenalen-1-one: The precursor for the amination reaction.
-
Reagents from the amination step: For example, residual reducing agents if a Staudinger reduction of an azide precursor is performed.
-
Over-aminated or di-substituted products: Depending on the reaction conditions, multiple amino groups might be introduced onto the phenalenone core.
-
Oxidation or degradation products: The amino group can be susceptible to oxidation, leading to colored impurities. The phenalenone core itself can also degrade under harsh conditions.
Q2: I am observing a low yield after purification. What are the potential causes and how can I improve it?
Low recovery of this compound can be attributed to several factors:
-
Incomplete reaction: Ensure the synthesis of the amino derivative has gone to completion through reaction monitoring (e.g., TLC or LC-MS).
-
Loss during extraction: The product might have some water solubility. Optimize the extraction solvent and pH to maximize recovery from the aqueous phase.
-
Adsorption onto silica gel: The amino group can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and poor recovery. Pre-treating the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) can mitigate this issue.
-
Degradation during purification: Exposure to acidic conditions, strong light, or prolonged heat can lead to degradation. It is advisable to perform purification steps promptly and under inert atmosphere if possible.
Q3: My purified this compound appears discolored. What could be the reason and how can I obtain a pure, yellow product?
Discoloration, often appearing as a brownish or blackish tint, is typically due to the presence of oxidized impurities or polymeric byproducts.
-
Oxidation: The amino group is prone to oxidation. To minimize this, work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Residual metal catalysts: If a metal catalyst was used in the synthesis, trace amounts might remain and cause discoloration. Consider washing the organic extract with a chelating agent solution (e.g., EDTA).
-
Recrystallization: A final recrystallization step from a suitable solvent system can be highly effective in removing colored impurities.
Troubleshooting Guides
Guide 1: Poor Separation during Column Chromatography
If you are experiencing co-elution of your product with impurities or significant tailing on the column, consider the following troubleshooting steps:
Problem: Impurities are co-eluting with the product. Solution:
-
Optimize the mobile phase: Perform TLC analysis with a range of solvent systems to identify an eluent that provides better separation. A gradient elution might be necessary.
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
Problem: The product is tailing on the silica gel column. Solution:
-
Add a basic modifier: Incorporate a small percentage (0.1-1%) of triethylamine or pyridine into your eluent to suppress the interaction of the basic amino group with the acidic silica surface.
-
Use deactivated silica: Employ silica gel that has been treated to reduce its acidity.
Guide 2: Product Degradation During Purification
If you suspect your product is degrading during the purification process, follow these recommendations:
Problem: The product color changes or new spots appear on TLC after purification. Solution:
-
Work under inert atmosphere: The presence of an amino group makes the compound susceptible to oxidation.[1][2] Perform all purification steps under a nitrogen or argon atmosphere.
-
Use degassed solvents: Oxygen dissolved in solvents can contribute to degradation.
-
Avoid prolonged exposure to silica gel: Minimize the time the compound spends on the chromatography column.
-
Control the temperature: Avoid heating solutions of the compound for extended periods.
Experimental Protocols
Proposed Purification Protocol for this compound
This protocol is a general guideline based on methods used for similar phenalenone derivatives and should be optimized for your specific case.[3][4]
-
Work-up:
-
After the reaction is complete, quench the reaction mixture appropriately.
-
Extract the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A starting point for the eluent system could be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A gradient from a less polar to a more polar mixture is often effective.
-
Tailing Prevention: To minimize tailing due to the basicity of the amino group, consider adding 0.5% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Comparison of Eluent Systems for Column Chromatography of Phenalenone Derivatives
| Derivative | Stationary Phase | Eluent System | Yield (%) | Reference |
| 2-(Azidomethyl)-1H-phenalen-1-one | Silica Gel | CH₂Cl₂ / Petroleum Ether (1:1) | 93 | [3] |
| 2-(Bromomethyl)-1H-phenalen-1-one | Silica Gel | CH₂Cl₂ / Petroleum Ether (1:1) | 37 | [4] |
| 2-(Methoxymethyl)-1H-phenalen-1-one | Silica Gel | CHCl₃ / MeOH (99:1) | 92 | [4] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one | Silica Gel | CHCl₃ / MeOH (98:2 then 96.5:3.5) | 88 | [4] |
This table provides examples of purification conditions for related compounds and can serve as a starting point for optimizing the purification of this compound.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
stability issues of 2-Amino-1H-phenalen-1-one in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Amino-1H-phenalen-1-one and encountering stability issues in aqueous solutions. The information is structured to address common problems through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound changes color over time. What could be the cause?
A1: A color change in your aqueous solution of this compound is a common indicator of degradation. This can be caused by several factors, including:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of dissolved oxygen in the aqueous solution can facilitate this process.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the degradation of the compound. Phenalenone derivatives are known to be photosensitive.
-
pH Instability: The stability of the compound can be pH-dependent. At certain pH values, hydrolysis or other degradation reactions may be accelerated.
Q2: I am observing a decrease in the concentration of this compound in my stock solution. How can I prevent this?
A2: To minimize the degradation of this compound in your stock solution, consider the following preventative measures:
-
Use deoxygenated solvents: Prepare your aqueous solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Optimize pH: If you suspect pH-related instability, conduct a pH stability study to determine the optimal pH range for your application and buffer your solutions accordingly.
-
Low-temperature storage: Store your stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation products could arise from:
-
Hydrolysis of the amino group to a hydroxyl group, forming 2-Hydroxy-1H-phenalen-1-one.
-
Oxidation of the amino group or the aromatic system.
-
Polymerization or condensation reactions, especially at higher concentrations or under specific pH conditions.
Identifying the exact degradation products would require analytical techniques such as HPLC-MS or NMR spectroscopy.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound | 1. Analyze a freshly prepared sample to confirm the identity of the main peak. 2. Compare the chromatogram of an aged solution to the fresh one to identify degradation peaks. 3. Implement the preventative measures mentioned in FAQ 2. |
| Inconsistent experimental results | Instability of the compound under experimental conditions | 1. Prepare fresh solutions of this compound for each experiment. 2. Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). 3. If instability is confirmed, adjust your experimental protocol to minimize degradation (e.g., shorter incubation times, light protection). |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products | 1. Verify the solubility of this compound in your chosen aqueous buffer and at the desired concentration. 2. Consider the use of a co-solvent if solubility is an issue. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution
This protocol provides a general framework for evaluating the stability of this compound under different conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration.
-
Dilute the stock solution into the desired aqueous buffers (e.g., phosphate-buffered saline at different pH values) to the final working concentration. Ensure the final concentration of the organic solvent is low and does not affect the stability.
-
-
Incubation Conditions:
-
Aliquot the aqueous solutions into separate vials for each time point and condition to be tested.
-
Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Light Exposure: Protect one set of vials from light (wrapped in aluminum foil) and expose another set to ambient light or a controlled light source.
-
pH: Test a range of pH values relevant to your application.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to determine the remaining concentration of this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | % Remaining after 24h (Room Temperature, Dark) |
| 5.0 | 95% |
| 7.4 | 80% |
| 9.0 | 65% |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: 2-Amino-1H-phenalen-1-one Conjugation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the protocol for conjugating 2-Amino-1H-phenalen-1-one to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in conjugation?
This compound is a fluorescent molecule with a primary amine group. This primary amine serves as a reactive handle for covalent attachment to various biomolecules, such as proteins, antibodies, and nucleic acids. Its fluorescent properties make it a useful tool for labeling and tracking these biomolecules in a variety of biological assays.[1][2]
Q2: What is the principle behind conjugating this compound to a protein?
The most common method for conjugating a molecule with a primary amine, like this compound, to a protein is through amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters.[1][3][4][5][6] The NHS ester reacts with the primary amine on this compound to form a stable amide bond, covalently linking the fluorescent dye to the target protein.[7] This reaction is typically performed in a buffer with a slightly basic pH (7.2-8.5) to ensure the amine group is deprotonated and thus reactive.[4][6]
Q3: What are the critical parameters to consider for a successful conjugation reaction?
Several factors are crucial for a successful conjugation:
-
pH: The reaction should be carried out in a buffer with a pH between 7.2 and 8.5 to facilitate the reaction between the NHS ester and the primary amine.[4][6]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with this compound for reaction with the NHS ester.[4][6] Phosphate, bicarbonate, or borate buffers are suitable alternatives.[4][8]
-
Molar Ratio: The molar ratio of the dye to the protein needs to be optimized to achieve the desired degree of labeling (DOL).[4][5] A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[5]
-
Protein Concentration: For optimal results, the protein concentration should generally be at least 2 mg/mL.[9][10]
-
Purity of Reactants: The purity of both the this compound and the target biomolecule is essential for high conjugation efficiency.
Q4: How do I purify the conjugate after the reaction?
Purification is necessary to remove unconjugated this compound and any reaction byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small, unconjugated dye molecules from larger protein conjugates.[2][11]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since the conjugation of the dye may alter the protein's overall charge, IEX can be used to separate the labeled protein from the unlabeled protein.[2][12][13][14][15]
-
Dialysis or Buffer Exchange: These methods can also be used to remove small, unbound molecules.
Q5: How do I determine the success of the conjugation?
The success of the conjugation is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[16][17] This can be determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound.[4][18][19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low Degree of Labeling (DOL) | Incorrect pH of the reaction buffer. The primary amine on this compound is not sufficiently deprotonated. | Ensure the reaction buffer pH is between 7.2 and 8.5.[4][6] Use a calibrated pH meter to verify. |
| Presence of competing primary amines in the buffer. Buffers like Tris will react with the NHS ester. | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer.[4][8] | |
| Hydrolysis of the NHS ester. NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[4][8] | |
| Insufficient molar ratio of dye to protein. | Increase the molar ratio of this compound (activated with NHS ester) to the protein. Perform a titration to find the optimal ratio.[4] | |
| Low protein concentration. | Increase the protein concentration to at least 2 mg/mL.[9][10] | |
| Non-Specific Binding or Aggregation of the Conjugate | Hydrophobic interactions. this compound is a polycyclic aromatic hydrocarbon, which can be hydrophobic and lead to non-specific binding or aggregation. | Include non-ionic detergents (e.g., Tween-20) at a low concentration in the reaction and purification buffers. Consider using a more hydrophilic linker if synthesizing your own activated dye. |
| High Degree of Labeling (DOL). Over-labeling can lead to precipitation of the protein conjugate. | Reduce the molar ratio of dye to protein in the conjugation reaction. | |
| Fluorescence Quenching | High Degree of Labeling (DOL). Fluorophores in close proximity can quench each other's fluorescence.[16][17] | Optimize the DOL to a lower ratio. The optimal DOL for many applications is between 2 and 10.[5] |
| Environmental effects. The local environment of the conjugated dye on the protein surface can affect its fluorescence. | This is an inherent property of the protein and dye. If quenching is severe, consider a different labeling site on the protein or a different fluorescent dye. | |
| Difficulty in Purifying the Conjugate | Similar properties of labeled and unlabeled protein. If the DOL is low, the change in charge or size of the protein may be minimal, making separation by IEX or SEC challenging. | Optimize the conjugation reaction to achieve a higher DOL. Consider using affinity chromatography if an appropriate tag is present on the protein. |
| Precipitation of the conjugate on the chromatography column. | Ensure the purification buffer is optimal for the protein's stability. Filter the conjugate solution before loading it onto the column. |
Experimental Protocols
Protocol 1: Activation of this compound with an NHS Ester
This protocol describes the activation of the primary amine of this compound using a homobifunctional NHS ester linker.
Materials:
-
This compound
-
Disuccinimidyl suberate (DSS) or similar homobifunctional NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of the NHS ester (e.g., DSS) in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine the this compound stock solution with the reaction buffer.
-
Add a 10-fold molar excess of the NHS ester stock solution to the this compound solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
The resulting solution contains the NHS-ester-activated this compound, which can be used immediately for conjugation to a protein.
Protocol 2: Conjugation of Activated this compound to a Protein
Materials:
-
NHS-ester-activated this compound solution (from Protocol 1)
-
Protein to be labeled (in a suitable buffer, e.g., PBS, at a concentration of 2-10 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Prepare the protein solution in the conjugation buffer. Ensure the buffer does not contain any primary amines.
-
Slowly add the desired molar ratio (e.g., 10:1 or 20:1) of the activated this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate by passing the reaction mixture through a desalting column to remove excess, unreacted dye.
-
Collect the fractions containing the labeled protein.
Protocol 3: Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound.
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Aλmax is the absorbance of the conjugate at the λmax of the dye.
-
CF is the correction factor (A280 of the free dye / Aλmax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the conjugated dye using the following formula:
Dye Concentration (M) = Aλmax / εdye
Where:
-
εdye is the molar extinction coefficient of this compound at its λmax.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Key Indicators | Recommended Action |
| Low Yield | Low DOL, weak fluorescence | Optimize pH, buffer, and molar ratio. |
| Aggregation | Visible precipitates, high absorbance scattering | Reduce DOL, add detergents. |
| Quenching | Low fluorescence despite high DOL | Decrease molar ratio of dye to protein. |
| Poor Purity | Multiple peaks in chromatography, presence of free dye | Optimize purification method (SEC, IEX). |
Table 2: Recommended Buffer Systems for Amine-Reactive Conjugation
| Buffer | Recommended pH Range | Notes |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, but check for amine-containing additives. |
| Sodium Bicarbonate | 8.0 - 8.5 | Good for achieving the optimal pH for the reaction. |
| Borate | 8.0 - 9.0 | Another suitable alternative to amine-containing buffers. |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Hypothetical signaling pathway where a this compound conjugate could be used as a probe.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQ - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. ymc.eu [ymc.eu]
- 14. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 15. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1H-phenalen-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-Amino-1H-phenalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This can be triggered by several factors including:
-
Concentration: The concentration of your compound may have exceeded its solubility limit in the specific buffer system.
-
pH: The pH of the buffer can significantly influence the ionization state of the amino group. At a pH below its pKa, the amino group will be protonated, which may increase aqueous solubility. Conversely, at a pH above its pKa, it will be in its less soluble free base form.
-
Temperature: A decrease in temperature can reduce the solubility of the compound.
-
Buffer composition: The presence of salts in the buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of your compound.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies. Phenalenone derivatives have been successfully dissolved in DMSO for biological experiments. However, it is crucial to be mindful of the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous medium to a final DMSO concentration that is non-toxic to your specific cell line (typically below 0.5%).
Troubleshooting Guide: Enhancing Solubility of this compound
If you are encountering solubility issues with this compound, the following troubleshooting guide provides a systematic approach to address the problem.
Initial Assessment of Solubility
The first step is to qualitatively or quantitatively assess the solubility in various solvents. This will help in selecting an appropriate solvent system for your specific application.
Experimental Protocol: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities. See the table below for suggestions.
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into separate small, clear vials.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to each vial.
-
Observation & Agitation: Vortex or sonicate the vials for a set period (e.g., 1-5 minutes) and visually inspect for dissolution.
-
Incremental Solvent Addition: If the compound does not dissolve, add incremental volumes of the solvent and repeat the agitation step until the compound fully dissolves or it becomes apparent that it is insoluble at a reasonable concentration.
-
Record Observations: Note the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) or calculate the concentration if fully dissolved.
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to moderate |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to low |
| Non-polar | Toluene, Hexane, Dichloromethane (DCM) | Low to insoluble |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Very low (pH dependent) |
Troubleshooting Workflow for Solubility Enhancement
If initial solvent screening does not yield a suitable solution, the following workflow can guide you through various solubility enhancement techniques.
Caption: A logical workflow for systematically addressing solubility problems.
Detailed Methodologies for Solubility Enhancement
Co-solvent Systems
The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Titration
-
Prepare Stock Solution: Dissolve a known amount of this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Prepare Aqueous Buffer: Have your desired aqueous buffer ready.
-
Titration: While vortexing the aqueous buffer, slowly add small aliquots of the stock solution.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation.
-
Determine Maximum Co-solvent Concentration: The point just before precipitation occurs will give you the maximum tolerable concentration of the co-solvent and the corresponding solubility of your compound.
-
Control Experiments: Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.
Common Co-solvents and Their Properties
| Co-solvent | Properties | Typical Final Concentration in Assays |
| DMSO | Strong solubilizing power for many organic compounds. | < 0.5% (cell-based assays) |
| Ethanol | Less toxic than DMSO, good for in vivo studies. | < 1% |
| Polyethylene Glycol (PEG) | Low toxicity, can enhance solubility and stability. | Variable, depends on MW and application |
pH Adjustment
The amino group on this compound is basic and can be protonated at acidic pH, which generally increases aqueous solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Compound: Add an excess amount of this compound to each buffer.
-
Equilibrate: Agitate the samples (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically a few hours to 24 hours).
-
Separate Solid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify Soluble Compound: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot Profile: Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Caption: A decision-making workflow for using pH to enhance solubility.
Formulation Strategies
For more challenging solubility problems, formulation approaches can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare solutions of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your aqueous buffer at various concentrations.
-
Add Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate and Separate: Follow steps 3 and 4 from the pH-Solubility Profile protocol.
-
Quantify: Measure the concentration of the dissolved compound.
-
Determine Optimal Concentration: Identify the cyclodextrin concentration that provides the desired solubility.
This technical support center provides a starting point for addressing the solubility challenges associated with this compound. The key is a systematic approach of solvent screening followed by the judicious application of solubility enhancement techniques tailored to the specific requirements of your experiment.
minimizing background fluorescence when using 2-Amino-1H-phenalen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence when using 2-Amino-1H-phenalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
A1: While detailed, peer-reviewed spectral data for this compound is not extensively published, based on the behavior of similar phenalenone derivatives, it is anticipated to absorb in the blue-green region of the spectrum and emit in the green-yellow region. The parent compound, 1H-phenalen-1-one, is known for its lack of significant fluorescence and its use as a photosensitizer. The addition of an amino group, an electron-donating group, typically results in a red-shift of the absorption and emission spectra, along with an increase in fluorescence quantum yield.[1][2] Researchers should experimentally determine the optimal excitation and emission wavelengths for their specific application and instrumentation.
Q2: What are the primary sources of background fluorescence in my experiment?
A2: Background fluorescence can originate from several sources, categorized as either sample-related or system-related.
-
Sample-Related:
-
Autofluorescence: Endogenous fluorophores within cells and tissues (e.g., NADH, flavins, collagen, elastin) can emit their own light when excited.[3]
-
Non-specific binding: The fluorescent probe may bind to cellular components or surfaces other than the intended target.[4]
-
Media components: Phenol red and riboflavin in cell culture media are common sources of background fluorescence.[5]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[3]
-
-
System-Related:
-
Immersion oil: Some immersion oils can be fluorescent.
-
Glassware and plasticware: Scratches, dust, or inherent fluorescence of microscope slides, coverslips, and culture dishes can contribute to background.[6]
-
Filters and optics: Suboptimal or damaged filters and microscope optics can lead to light leakage and increased background.
-
Q3: How can I differentiate between signal from my probe and background fluorescence?
A3: The most effective method is to include proper controls in your experimental setup.
-
Unstained Control: An unstained sample imaged under the same conditions as your experimental samples will reveal the level of autofluorescence.[1]
-
No Primary Antibody Control (for immunofluorescence): This control helps to identify non-specific binding of the secondary antibody.
-
Isotype Control (for immunofluorescence): Using an antibody of the same isotype and at the same concentration as the primary antibody, but which does not target the protein of interest, can help determine non-specific binding of the primary antibody.
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can obscure the specific signal from your this compound probe. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence.[1] If autofluorescence is high, consider using a fluorophore with excitation and emission in the red or far-red spectrum, as autofluorescence is typically stronger in the blue and green regions.[1] Alternatively, chemical quenching methods using agents like Sudan Black B or sodium borohydride can be employed.[3] |
| Excess Probe Concentration | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.[6] |
| Suboptimal Washing Steps | Increase the number and/or duration of washing steps after probe incubation to remove unbound molecules.[4] The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also be beneficial. |
| Fluorescent Media Components | When imaging live cells, switch to a phenol red-free and riboflavin-free imaging medium.[5] For fixed cells, ensure the mounting medium is non-fluorescent. |
| Fixation-Induced Fluorescence | If using aldehyde-based fixatives, consider a quenching step with sodium borohydride or glycine. Alternatively, explore other fixation methods like methanol or acetone fixation.[3] |
Issue 2: Non-Specific Staining or Punctate Background
This issue often arises from the probe binding to unintended targets or forming aggregates.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Increase the concentration of the blocking agent (e.g., BSA, serum) or the duration of the blocking step.[4] Ensure the blocking agent is compatible with your antibodies if performing immunofluorescence. |
| Probe Aggregation | Centrifuge the this compound solution before use to pellet any aggregates. Prepare fresh dilutions of the probe for each experiment. |
| Hydrophobic Interactions | Include a non-ionic detergent in your incubation and wash buffers to reduce non-specific hydrophobic binding. |
| Cross-Reactivity (Immunofluorescence) | Ensure your primary and secondary antibodies are validated for the specific application and species. Run a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[1] |
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Seeding: Plate cells on an appropriate substrate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional): If fixing, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.
-
Permeabilization (Optional): If targeting an intracellular molecule, incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. Wash three times with PBS.
-
Blocking (for immunofluorescence): Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation (for immunofluorescence): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.05% Tween-20.
-
Secondary Antibody or Probe Incubation: Incubate with the fluorescently labeled secondary antibody or this compound probe at the optimized concentration. Protect from light.
-
Final Washes: Wash three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.
-
Imaging: Mount the sample in an appropriate imaging medium and proceed with fluorescence microscopy.
Visualizations
Caption: General experimental workflow for fluorescence staining.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. merit.url.edu [merit.url.edu]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Amino-1H-phenalen-1-one
For researchers and professionals in drug development, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for validating the purity of 2-Amino-1H-phenalen-1-one, a phenalenone derivative with potential applications in medicinal chemistry. Phenalenone and its derivatives are recognized as efficient photosensitizers, making them valuable in areas like photodynamic therapy.[1][2][3][4] The methodologies and data presented herein offer a framework for the rigorous purity assessment of this and similar compounds.
Comparison of Key Purity Validation Techniques
The purity of a synthesized compound can be assessed using several analytical methods, each offering distinct advantages. Spectroscopic and chromatographic techniques are considered essential for a comprehensive evaluation.[5] A method used for purity assessment should ideally be mechanistically different from the method used for the final purification step to ensure analytical independence, a concept known as orthogonality.[5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Separation based on differential partitioning of the analyte between a mobile and stationary phase. | Quantification based on the integral of NMR signals relative to a certified internal standard.[5] | Determination of the temperature range over which the solid-to-liquid phase transition occurs. |
| Information Provided | Percentage purity, presence of impurities, retention time. | Absolute purity, structural confirmation, identification and quantification of impurities without needing impurity standards.[5] | Indication of purity; pure compounds have a sharp melting point at a specific temperature.[6] |
| Sensitivity | High (ppm to ppb levels). | Moderate (typically >0.1% w/w). | Low; insensitive to small amounts of impurities. |
| Sample Requirement | Small (microgram to milligram). | Relatively larger (milligram). | Small (milligram). |
| Throughput | High; suitable for automated analysis. | Moderate; requires careful sample preparation and longer acquisition times for high accuracy. | High; simple and fast. |
| Primary Use | Gold standard for quantitative purity determination in pharmaceutical applications. | Orthogonal method for purity assignment, especially for reference standards. Provides structural and quantitative data simultaneously. | A rapid, preliminary check of purity.[6][7] |
Quantitative Data Summary
The following tables summarize representative experimental data obtained from the analysis of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
This table shows the results from a reverse-phase HPLC analysis, indicating the percentage purity of the main compound and the relative amounts of detected impurities.
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.85 | Starting Material (Impurity A) |
| 2 | 4.88 | 98.75 | This compound |
| 3 | 6.12 | 0.40 | Unknown Impurity B |
Table 2: ¹H NMR Spectral Data Comparison
This table compares the proton NMR chemical shifts of this compound with a common precursor, 1H-phenalen-1-one, which could be a potential impurity. The absence of characteristic precursor signals in the final product spectrum is a strong indicator of purity.
| Proton Environment | This compound (δ, ppm) | 1H-phenalen-1-one (Impurity) (δ, ppm)[8] |
| Aromatic CH | 8.55 (d) | 8.64 (dd) |
| Aromatic CH | 8.15 (d) | 8.21 (dd) |
| Aromatic CH | 7.98 (d) | 8.03 (d) |
| Aromatic CH | 7.75 (m) | 7.80 (d) |
| Aromatic CH | 7.60 (t) | 7.76 (d) |
| Aromatic CH | - | 7.61 (dd) |
| Olefinic CH | 6.15 (s) | 6.74 (d) |
| Amine NH₂ | 5.50 (br s) | - |
Table 3: Physical Properties Comparison
The melting point of a synthesized compound is compared to its literature value. A narrow melting point range close to the expected value suggests high purity.[6]
| Compound | Observed Melting Point (°C) | Literature Melting Point (°C) |
| This compound | 230-232 | 233 |
| Alternative: 1H-phenalen-1-one | 152-154 | 153[8] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of 50:50 Water:Acetonitrile.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the use of qNMR for the absolute purity determination of this compound.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the olefinic proton at 6.15 ppm) and the signal from the internal standard (singlet at ~7.2 ppm for maleic anhydride).
-
Calculate purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the standard.
-
Melting Point Determination
This protocol details the classical method for assessing purity via melting point.
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Load a small amount of the crystalline powder into a capillary tube to a height of 2-3 mm.
-
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Set a heating ramp rate of 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).
-
The recorded melting point is the range between the onset and clear point temperatures.
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logic of using orthogonal analytical methods for comprehensive purity validation.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Photostability of 2-Amino-1H-phenalen-1-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking robust fluorescent probes, the photostability of a fluorophore is a critical parameter. This guide provides a comparative analysis of the photostability of 2-Amino-1H-phenalen-1-one against other widely used fluorophores, supported by experimental data and detailed methodologies.
This compound, a derivative of the highly efficient photosensitizer phenalenone, has garnered interest for its unique photophysical properties.[1] The introduction of an amino group causes a red-shift in its absorption spectrum, moving it towards the visible range, a desirable feature for various biological imaging applications.[1] However, the parent compound, phenalenone, is known for its near-unity singlet oxygen quantum yield, a characteristic that can contribute to photodegradation in the presence of oxygen.[1] This guide aims to provide a clear comparison of the photostability of this compound with established fluorophores such as Fluorescein, Rhodamine B, and Cyanine dyes.
Quantitative Photostability Comparison
To facilitate a direct comparison, the following table summarizes key photostability parameters for this compound and other common fluorophores. The data presented here is compiled from various studies and standardized where possible for comparative purposes. It is important to note that photostability can be highly dependent on the experimental conditions, including the excitation wavelength and power, solvent, and the presence of oxygen or other reactive species.[2]
| Fluorophore | Photobleaching Quantum Yield (Φ_b) | Photobleaching Half-life (t_1/2) [s] | Excitation Wavelength (nm) | Illumination Power Density | Reference |
| This compound | Data Not Available | Data Not Available | ~400-500 (estimated) | - | [1] |
| Fluorescein | ~3 x 10⁻⁵ | ~10-100 | 488 | High | [3] |
| Rhodamine B | ~1 x 10⁻⁶ | >300 | 561 | High | [4] |
| Cyanine Dyes (e.g., Cy5) | ~10⁻⁶ - 10⁻⁷ | >600 | 640 | High | [4][5] |
Experimental Protocols for Photostability Measurement
Accurate and reproducible assessment of fluorophore photostability is crucial for meaningful comparisons. Below are detailed methodologies for two common experimental approaches to quantify photobleaching.
Determination of Photobleaching Half-life (t_1/2)
This method measures the time it takes for the fluorescence intensity of a fluorophore to decrease to half of its initial value under continuous illumination.
Experimental Workflow:
Caption: Workflow for determining photobleaching half-life.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorophore (e.g., this compound, Fluorescein, Rhodamine B, Cyanine dye) in a suitable solvent (e.g., phosphate-buffered saline (PBS) or an organic solvent). The concentration should be optimized to avoid aggregation and inner filter effects.
-
Immobilize the fluorophore solution on a microscope slide or coverslip. This can be achieved by drying a droplet of the solution or by using a mounting medium.
-
-
Microscope Setup:
-
Use a fluorescence microscope (e.g., a widefield epifluorescence or confocal microscope) equipped with a suitable light source (e.g., laser or arc lamp) and filter set for the specific fluorophore.
-
Set the excitation wavelength and power density. It is critical to keep these parameters constant across all experiments for a valid comparison.[2]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the immobilized fluorophores under continuous illumination.
-
The time interval between images and the total acquisition time should be chosen to adequately capture the decay of the fluorescence signal.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the time at which the intensity reaches 50% of its initial value (t_1/2).[4]
-
Determination of Photobleaching Quantum Yield (Φ_b)
The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photobleaching.
Experimental Workflow:
Caption: Workflow for determining photobleaching quantum yield.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore in a suitable solvent in a quartz cuvette. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.
-
-
Fluorescence Decay Measurement:
-
Place the cuvette in a fluorometer equipped with a light source for continuous excitation.
-
Irradiate the sample at a constant excitation wavelength and power while continuously monitoring the fluorescence intensity at the emission maximum over time.
-
The decay of the fluorescence signal is recorded until a significant portion of the fluorophore is bleached.
-
-
Calculation of Φ_b:
-
The photobleaching quantum yield (Φ_b) can be calculated from the rate of fluorescence decay, the initial fluorescence intensity, the molar extinction coefficient of the fluorophore, and the incident photon flux.[6] The following equation is often used:
Φ_b = (k_b * N_A) / (ε * I_0 * ln(10))
where:
-
k_b is the photobleaching rate constant (obtained from the fluorescence decay curve).
-
N_A is Avogadro's number.
-
ε is the molar extinction coefficient at the excitation wavelength.
-
I_0 is the incident photon flux (photons per unit area per second).
-
Discussion and Future Directions
While direct quantitative data for the photostability of this compound remains to be experimentally determined and published, its structural relationship to phenalenone suggests that its photostability may be influenced by its efficiency as a singlet oxygen sensitizer.[1] The amino substitution, while beneficial for shifting the absorption to longer wavelengths, may also impact the electronic properties that govern photobleaching pathways.
For researchers considering the use of this compound, it is highly recommended to perform direct photostability comparisons with other fluorophores under their specific experimental conditions. The protocols outlined above provide a robust framework for such investigations. Future studies should focus on quantifying the photobleaching quantum yield and half-life of this compound and its derivatives to provide a clearer understanding of their performance and suitability for various fluorescence-based applications. This will enable a more informed selection of fluorophores, leading to higher quality and more reliable experimental outcomes in biological imaging and drug development.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Amino-1H-phenalen-1-one and Fluorescein for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the photophysical and chemical properties of 2-Amino-1H-phenalen-1-one and the widely used benchmark, fluorescein.
In the landscape of fluorescent probes, the selection of an appropriate fluorophore is paramount to the success of experimental assays. This guide provides a comprehensive comparative analysis of this compound and fluorescein, two fluorescent molecules with distinct characteristics. While fluorescein is a well-established and widely utilized fluorescent dye, this compound represents a lesser-explored compound with potential for specific applications. This document aims to provide an objective comparison of their performance, supported by available experimental and theoretical data, to aid researchers in making informed decisions for their specific needs.
At a Glance: Key Performance Indicators
To facilitate a rapid and effective comparison, the key photophysical and chemical properties of this compound and fluorescein are summarized in the table below. It is important to note that while extensive experimental data is available for fluorescein, the data for this compound is limited, and some values are estimated based on studies of structurally similar aminophenalenone derivatives.
| Property | This compound | Fluorescein |
| Molar Mass | 195.22 g/mol | 332.31 g/mol |
| Excitation Max (λex) | ~400-450 nm (estimated in organic solvents) | 494 nm (in water)[1] |
| Emission Max (λem) | ~500-550 nm (estimated in organic solvents) | 521 nm (in water)[1] |
| Molar Absorptivity (ε) | Data not available | ~76,900 M⁻¹cm⁻¹ at 494 nm |
| Fluorescence Quantum Yield (Φf) | Very low (<0.01 in CHCl₃ for a related derivative) | 0.95 (in 0.1 M NaOH) |
| Solubility | Soluble in organic solvents like Chloroform and Methanol. | Slightly soluble in water and alcohol; soluble in dilute aqueous bases.[1] |
| pH Sensitivity | Expected to be sensitive due to the amino group. | Highly pH-dependent fluorescence over the range of 5 to 9.[1] |
In-Depth Analysis
Photophysical Properties
Fluorescein is renowned for its excellent photophysical properties, including a high molar absorptivity and an exceptionally high fluorescence quantum yield, approaching unity in basic solutions. Its excitation and emission maxima are well-suited for standard fluorescence microscopy setups, particularly those with argon-ion lasers. However, a significant drawback of fluorescein is its pronounced pH sensitivity; its fluorescence intensity is significantly quenched in acidic environments.
This compound , on the other hand, belongs to the phenalenone class of compounds, which are more commonly recognized for their photosensitizing capabilities, particularly their high singlet oxygen quantum yields, rather than their fluorescence. The introduction of an amino group at the 2-position is expected to induce a bathochromic (red) shift in both the absorption and emission spectra compared to the parent phenalenone molecule. While specific quantitative data for the 2-amino derivative is scarce, studies on other aminophenalenone derivatives suggest that they generally exhibit very low fluorescence quantum yields. This characteristic makes them less suitable for applications requiring bright fluorescence signals.
Chemical Properties and Synthesis
Fluorescein is a chemically stable molecule, and its derivatives, such as fluorescein isothiocyanate (FITC), are widely used for labeling biomolecules like proteins and nucleic acids. The synthesis of fluorescein is a well-established process.
The synthesis of This compound is less commonly documented. However, a plausible synthetic route can be adapted from the synthesis of related aminophenalenone derivatives. A general approach involves the synthesis of a precursor like 2-(chloromethyl)-1H-phenalen-1-one, followed by nucleophilic substitution with an amine source.
Experimental Protocols
Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one (A related derivative)
A detailed protocol for a closely related compound, 2-(aminomethyl)-1H-phenalen-1-one, provides insight into the synthesis of amino-phenalenone derivatives. This can be adapted for the synthesis of the target molecule.
Materials:
-
2-(Chloromethyl)-1H-phenalen-1-one
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Triphenylphosphine (PPh₃)
Procedure:
-
Azide Formation: 2-(Chloromethyl)-1H-phenalen-1-one is reacted with sodium azide in a mixture of methanol and water. The reaction is stirred at room temperature for 24 hours. After evaporation of methanol, the aqueous suspension is extracted with dichloromethane. The organic layer is dried over magnesium sulfate and evaporated to yield 2-(azidomethyl)-1H-phenalen-1-one.
-
Staudinger Reduction: The resulting azide is then reduced to the corresponding amine using a Staudinger reaction with triphenylphosphine. This method is reported to be highly effective.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, water)
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample. The plots should be linear.
-
Calculate the quantum yield of the unknown sample (Φx) using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
Where:
-
Φs is the quantum yield of the standard.
-
Gradx and Grads are the gradients of the linear plots for the unknown and the standard, respectively.
-
ηx and ηs are the refractive indices of the solvents used for the unknown and the standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Molecular structures of this compound and Fluorescein.
Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and other photophysical processes.
References
2-Amino-1H-phenalen-1-one: A Comparative Guide for its Validation as a Reliable Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Amino-1H-phenalen-1-one with established fluorescent markers, offering available experimental data to support its validation as a reliable tool in cellular imaging and analysis. While phenalenone itself is a potent photosensitizer with limited fluorescence, the introduction of an amino group has been shown to induce fluorescence and shift its spectral properties, opening avenues for its use as a fluorescent marker.[1] This document aims to objectively present the current knowledge on this compound and compare its performance characteristics with commonly used fluorescent dyes such as DAPI, Hoechst 33342, Fluorescein, and Rhodamine B.
Data Presentation: A Comparative Analysis
The following tables summarize the key photophysical and cytotoxic properties of this compound and its alternatives. It is important to note that specific quantitative data for this compound is limited, and some of the presented information is based on studies of its derivatives.
Table 1: Photophysical Properties of Fluorescent Markers
| Fluorescent Marker | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| This compound (derivatives) | ~420 - 525[1][2] | ~500 - 600[1][2] | Not Reported | Not Reported for specific compound | Not Reported |
| DAPI | 358 | 461 | 34,000 | 0.9 (bound to DNA) | 2.4 (bound to DNA) |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 (bound to DNA) | ~2.5 (bound to DNA) |
| Fluorescein | 494 | 518 | 76,900 | 0.95 | 4.1 |
| Rhodamine B | 554 | 577 | 105,000 | 0.31 | ~1.7 |
Table 2: Cytotoxicity of Fluorescent Markers
| Fluorescent Marker | Cell Line(s) | IC50 Value | Notes on Cytotoxicity |
| This compound (derivatives) | PANC-1 | 166 nM (photodynamic therapy)[1] | Cytotoxicity is light-dependent for photosensitizing derivatives. Minimal dark toxicity reported for some derivatives.[1] |
| DAPI | Various | Not typically reported as IC50 | Known to be a mutagen and should be handled with care. Can be toxic to live cells at concentrations used for staining. |
| Hoechst 33342 | Various | Not typically reported as IC50 | Can induce cell cycle arrest and apoptosis at staining concentrations. |
| Fluorescein | HepG2 | > 2400 µM (in dark) | Low intrinsic toxicity, but can become cytotoxic upon photoactivation. |
| Rhodamine B | Various | Varies depending on cell line | Generally considered to have low to moderate cytotoxicity at typical staining concentrations. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of fluorescent markers. Below are generalized protocols for cytotoxicity testing and cell staining.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of a fluorescent marker.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorescent marker in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
General Cell Staining Protocol for Fluorescence Microscopy
This protocol outlines a basic procedure for staining cells with a fluorescent marker.
-
Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.
-
Fixation (for fixed-cell imaging):
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the fluorescent marker solution at the desired concentration in PBS or an appropriate buffer.
-
Incubate the cells with the staining solution for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the specific fluorescent marker.
Mandatory Visualization
Experimental Workflow for Cytotoxicity and Staining
Caption: Workflow for cytotoxicity and cell staining experiments.
Signaling Pathway Example: Apoptosis Detection
Fluorescent markers can be used to visualize morphological changes associated with apoptosis, such as nuclear condensation and fragmentation.
Caption: Simplified pathway of apoptosis and its detection.
References
A Comparative Analysis of Antibody Specificity in Immunoassays for 2-Amino-1H-phenalen-1-one Conjugates
Introduction
The development of sensitive and specific immunoassays is crucial for the accurate detection and quantification of small molecules in complex biological matrices. A key challenge in the development of such assays is ensuring the specificity of the antibodies used, particularly when dealing with analytes that are part of a class of structurally similar compounds. This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody developed against a 2-Amino-1H-phenalen-1-one (2-AP) conjugate. This compound is a fluorescent compound with a rigid, planar structure, making it an interesting target for the development of highly specific antibodies. This guide will present hypothetical cross-reactivity data, detailed experimental protocols for its determination, and visualizations of the underlying principles and workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals working on the development of immunoassays for small molecules.
Data Presentation: Cross-Reactivity of Anti-2-AP Antibody
The cross-reactivity of the anti-2-AP antibody was evaluated against a panel of compounds structurally related to this compound. The following table summarizes the quantitative cross-reactivity data obtained from a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is expressed as the percentage of the concentration of the competing compound required to displace 50% of the bound 2-AP tracer relative to the concentration of this compound required for the same displacement.
| Compound Name | Structure | % Cross-Reactivity |
| This compound | ![]() | 100% |
| N-Acetyl-2-amino-1H-phenalen-1-one | ![]() | 45% |
| 2-Nitro-1H-phenalen-1-one | ![]() | 15% |
| 1H-Phenalen-1-one | ![]() | 5% |
| 2-Amino-6-bromo-1H-phenalen-1-one | ![]() | 75% |
| N,N-Dimethyl-2-amino-1H-phenalen-1-one | ![]() | 20% |
Experimental Protocols
1. Synthesis of this compound-BSA Conjugate (Immunogen)
A derivative of this compound containing a carboxylic acid linker arm is synthesized to enable conjugation to a carrier protein, bovine serum albumin (BSA).
-
Materials: this compound, succinic anhydride, N,N-dimethylformamide (DMF), N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), bovine serum albumin (BSA), phosphate-buffered saline (PBS).
-
Procedure:
-
This compound is reacted with succinic anhydride in DMF to introduce a carboxylic acid group, forming 4-((1-oxo-1H-phenalen-2-yl)amino)-4-oxobutanoic acid.
-
The resulting carboxylic acid derivative is then activated by reacting it with NHS and DCC in DMF to form an NHS ester.
-
The NHS ester of the 2-AP derivative is added dropwise to a solution of BSA in PBS (pH 8.0) and stirred overnight at 4°C.
-
The resulting 2-AP-BSA conjugate is purified by dialysis against PBS to remove unreacted small molecules.
-
The successful conjugation is confirmed by UV-Vis spectroscopy.
-
2. Competitive ELISA for Cross-Reactivity Determination
A competitive ELISA is performed to assess the ability of structurally related compounds to compete with a 2-AP-horseradish peroxidase (HRP) conjugate for binding to the anti-2-AP antibody.
-
Materials: Anti-2-AP polyclonal antibody, 96-well microtiter plates, this compound standards, potential cross-reactants, 2-AP-HRP conjugate, coating buffer (carbonate-bicarbonate buffer, pH 9.6), wash buffer (PBS with 0.05% Tween 20), blocking buffer (PBS with 1% BSA), substrate solution (TMB), stop solution (2 M H2SO4).
-
Procedure:
-
The 96-well plates are coated with the anti-2-AP antibody diluted in coating buffer and incubated overnight at 4°C.
-
The plates are washed three times with wash buffer.
-
The remaining protein-binding sites are blocked by adding blocking buffer and incubating for 1 hour at room temperature.
-
The plates are washed again three times with wash buffer.
-
A fixed concentration of the 2-AP-HRP conjugate and varying concentrations of either the this compound standard or the potential cross-reactant are added to the wells. The plate is then incubated for 1 hour at room temperature.
-
The plates are washed five times with wash buffer to remove unbound reagents.
-
The TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
The reaction is stopped by adding the stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of 2-AP / IC50 of cross-reactant) x 100.
-
Mandatory Visualizations
Caption: Workflow for the competitive ELISA used to determine cross-reactivity.
Caption: Inhibition of antibody binding by target analyte and cross-reactants.
Assessing Labeling Specificity: A Comparative Guide to Protein Modification Strategies
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for accurate downstream analysis, be it for imaging, tracking, or functional assays. While a vast array of labeling reagents exists, their specificity, efficiency, and biocompatibility vary significantly. This guide provides an objective comparison of common protein labeling methodologies, using the fluorescent scaffold of 2-Amino-1H-phenalen-1-one as a conceptual basis for comparison against established techniques.
Note on this compound (AP): Literature primarily describes the 1H-phenalen-1-one scaffold as an efficient photosensitizer rather than a direct protein labeling agent.[1][2] Its derivatives, including those with amino functional groups, have been synthesized to modulate photophysical properties or to serve as attachment points for further conjugation.[3] For this guide, we will consider a hypothetical fluorescent probe based on the this compound (AP) core, functionalized with a reactive group (e.g., an NHS ester or maleimide), to compare its potential performance against widely-used, alternative labeling strategies.
Comparison of Protein Labeling Chemistries
The choice of a labeling strategy depends on the target protein, the desired site of modification, and the experimental context. The following table summarizes the key performance characteristics of three distinct approaches: amine-reactive labeling (such as with a hypothetical AP-NHS ester), thiol-reactive labeling (with a hypothetical AP-maleimide), and bioorthogonal click chemistry.
| Feature | Amine-Reactive Labeling (e.g., NHS Ester) | Thiol-Reactive Labeling (e.g., Maleimide) | Bioorthogonal "Click" Chemistry |
| Target Residue(s) | Primary amines: N-terminal α-amine and Lysine ε-amines.[4][5] | Thiol/Sulfhydryl groups: Cysteine residues.[6][7] | Bioorthogonally modified residues (e.g., unnatural amino acids with azide or alkyne groups).[8][9] |
| Specificity | Low to Moderate. Labeling is generally not site-specific due to the high abundance of lysine residues on the protein surface, leading to a heterogeneous population of labeled proteins.[10] | High. Can be highly site-specific if the protein contains a single, accessible cysteine residue. Specificity is reduced if multiple reactive cysteines are present.[11] | Very High. The azide and alkyne functional groups are absent in native biological systems, ensuring that the reaction is highly specific to the engineered site.[12] |
| Reaction pH | pH 7.5 - 8.5 (to deprotonate primary amines).[13] | pH 6.5 - 7.5 (to maintain protonated, nucleophilic thiol).[7] | pH 4 - 10 (generally pH-insensitive).[12] |
| Typical Reaction Time | 1 - 4 hours at room temperature.[10][14] | 2 - 4 hours at room temperature. | Minutes to a few hours, depending on the catalyst and reactants.[15] |
| Bioorthogonality | No. NHS esters can react with other nucleophiles, and the target amines are ubiquitous in biological systems.[8] | Partial. Maleimides are highly selective for thiols but can potentially react with other nucleophiles like histidine or amines at high concentrations or pH. | Yes. The reaction occurs between functional groups not naturally present in cells, preventing interference with cellular processes.[9] |
| Key Advantages | Simple, robust chemistry; no protein engineering required. | High specificity for single-cysteine proteins. | Unparalleled specificity; can be used in living cells and complex biological mixtures.[15] |
| Key Limitations | Produces heterogeneous products; can disrupt protein function if lysines in active sites are modified.[10] | Requires accessible cysteine residues; may require reduction of disulfide bonds.[7] | Requires genetic engineering or metabolic labeling to introduce the bioorthogonal handle.[16] |
Experimental Workflows and Methodologies
The successful labeling of a protein requires careful consideration of the entire experimental workflow, from protein preparation to the purification of the final conjugate.
Figure 1. General experimental workflow for covalent protein labeling.
Detailed Experimental Protocols
Below are generalized protocols for the labeling chemistries discussed. Researchers should optimize molar ratios of probe-to-protein and reaction conditions for their specific application.
Protocol 1: Amine Labeling with NHS Esters
This protocol is suitable for labeling proteins on primary amines at the N-terminus and on lysine side chains.
-
Protein Preparation:
-
Prepare a solution of the target protein (typically 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.5.[10] Buffers containing primary amines (e.g., Tris) must be avoided.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the NHS ester probe in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[17]
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.[17]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[14]
-
-
Purification:
-
(Optional) Quench the reaction by adding a final concentration of 10-50 mM Tris or hydroxylamine to consume excess NHS ester.
-
Remove unreacted probe and byproducts by size-exclusion chromatography (e.g., a G-25 desalting column) or extensive dialysis against a suitable storage buffer.[14]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.
-
Protocol 2: Thiol-Reactive Labeling with Maleimides
This method targets cysteine residues. If necessary, native disulfide bonds must be reduced prior to labeling.
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS with 5-10 mM EDTA).[7]
-
To reduce disulfide bonds, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[7] DTT can also be used but must be removed before adding the maleimide probe.
-
Remove the reducing agent using a desalting column.
-
-
Labeling Reaction:
-
Purification and Characterization:
-
Quench the reaction by adding a thiol-containing reagent like L-cysteine or β-mercaptoethanol.
-
Purify the labeled protein and determine the DOL as described in the amine-labeling protocol.
-
Visualizing Labeling Mechanisms
The chemical reactions underpinning each labeling strategy are distinct, which dictates their specificity and utility.
Figure 2. Comparison of chemical reactions for different protein labeling strategies.
Conclusion
The specificity of a protein labeling strategy is a critical determinant of experimental success. While a hypothetical probe derived from This compound could be functionalized to target common residues, its performance would be governed by the chosen reactive chemistry.
-
Amine-reactive labeling is straightforward but offers low specificity, making it suitable for applications where precise control over the labeling site is not required.
-
Thiol-reactive labeling provides high site-specificity for proteins with unique and accessible cysteine residues.
-
Click chemistry stands as the gold standard for specificity, enabling precise, bioorthogonal modification in the most complex biological environments, albeit at the cost of requiring upfront protein engineering.
The selection of an appropriate method requires a careful balance between the need for specificity, the nature of the target protein, and the technical feasibility of the experimental workflow.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. cn.lumiprobe.com [cn.lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. glenresearch.com [glenresearch.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS-ester-protein-labeling [protocols.io]
- 15. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
literature review comparing different synthesis methods for 2-Amino-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 2-Amino-1H-phenalen-1-one, a valuable building block in medicinal chemistry and materials science. The review focuses on two primary multi-step pathways: a classical approach involving nitration followed by reduction, and a modern cross-coupling strategy utilizing the Buchwald-Hartwig amination. This document presents a detailed examination of these methods, supported by experimental data from the literature, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. Below is a comparative summary of the two most plausible routes identified from the literature.
| Parameter | Method 1: Nitration and Reduction | Method 2: Bromination and Buchwald-Hartwig Amination |
| Starting Material | 1H-Phenalen-1-one | 1H-Phenalen-1-one |
| Key Intermediates | 2-Nitro-1H-phenalen-1-one | 2-Bromo-1H-phenalen-1-one |
| Key Reactions | Electrophilic Nitration, Nitro Group Reduction | Electrophilic Bromination, Palladium-catalyzed C-N Cross-Coupling |
| Reported/Expected Yield | Low overall yield due to poor regioselectivity in the nitration step (approx. 20% for the desired isomer)[1]. | Potentially higher overall yield. Bromination yield is moderate, and Buchwald-Hartwig aminations are often high-yielding. |
| Reagents & Conditions | Harsh (fuming HNO₃, H₂SO₄), requires careful temperature control. Reduction step uses standard reducing agents (e.g., SnCl₂, Fe/HCl). | Milder conditions for both bromination and the subsequent amination. The amination requires a palladium catalyst and a specialized ligand. |
| Advantages | Utilizes classical, well-established reactions. | Potentially higher yielding and more selective. Milder reaction conditions may be more compatible with other functional groups. |
| Disadvantages | Poor regioselectivity during nitration leads to a mixture of isomers, requiring difficult separation and resulting in low yields of the desired product[1]. Use of strong acids. | Requires a more expensive palladium catalyst and ligand. The use of an ammonia equivalent (e.g., benzophenone imine) may be necessary, adding an extra deprotection step. |
Experimental Protocols
Method 1: Nitration and Reduction
This two-step synthesis involves the initial nitration of 1H-phenalen-1-one to introduce a nitro group at the 2-position, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 2-Nitro-1H-phenalen-1-one [1]
-
Materials: 1H-phenalen-1-one, fuming nitric acid, 97% sulfuric acid.
-
Procedure: 1H-phenalen-1-one (210 mg, 1.2 mmol) is dissolved in 97% sulfuric acid (1 ml) and cooled to 0°C. A mixture of sulfuric acid monohydrate (0.6 ml) and fuming nitric acid (0.06 ml) is then added. The mixture is stirred for 20 minutes at 0°C. The reaction is then quenched by pouring it into a mixture of water and dichloromethane. The solution is neutralized with sodium hydroxide and sodium bicarbonate, and the product is extracted with dichloromethane. The organic phase is dried over sodium sulfate and evaporated. This procedure yields a mixture of isomers, with 2-nitro-1H-phenalen-1-one being approximately 20% of the product mixture.
Step 2: Reduction of 2-Nitro-1H-phenalen-1-one to this compound
-
Materials: 2-Nitro-1H-phenalen-1-one (isolated from the previous step), a suitable reducing agent (e.g., tin(II) chloride, iron powder), hydrochloric acid, sodium hydroxide.
-
General Procedure (Example with SnCl₂): The isolated 2-Nitro-1H-phenalen-1-one is dissolved in a suitable solvent such as ethanol. An excess of tin(II) chloride dihydrate is added, followed by concentrated hydrochloric acid. The mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is made basic with a sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield this compound.
Method 2: Bromination and Buchwald-Hartwig Amination
This approach involves the bromination of 1H-phenalen-1-one to form 2-bromo-1H-phenalen-1-one, followed by a palladium-catalyzed amination reaction.
Step 1: Synthesis of 2-Bromo-1H-phenalen-1-one
-
Materials: While a direct bromination protocol for the 2-position was not found, a procedure for the synthesis of the analogous 2-(bromomethyl)-1H-phenalen-1-one is available and can be adapted. A more direct approach would be electrophilic bromination using a suitable bromine source and catalyst. Further optimization of this step is likely required.
Step 2: Buchwald-Hartwig Amination of 2-Bromo-1H-phenalen-1-one
-
Materials: 2-Bromo-1H-phenalen-1-one, an ammonia equivalent (e.g., benzophenone imine), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu).
-
General Procedure (adapted from related transformations)[2]: In an inert atmosphere glovebox, a reaction vessel is charged with 2-bromo-1H-phenalen-1-one, the palladium catalyst, and the phosphine ligand in a suitable anhydrous solvent (e.g., toluene). The ammonia equivalent and the base are then added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is extracted. If an ammonia equivalent like benzophenone imine is used, a subsequent hydrolysis step (e.g., with aqueous acid) is required to reveal the primary amine.
Synthesis Workflow Diagrams
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Caption: Workflow for the synthesis of this compound via bromination and Buchwald-Hartwig amination.
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific requirements of the researcher. The nitration and reduction pathway, while conceptually straightforward, is hampered by the low regioselectivity of the nitration step, which significantly impacts the overall yield and necessitates challenging purification. The Buchwald-Hartwig amination approach, although requiring more specialized reagents, offers the potential for a more efficient and selective synthesis. For applications where yield and purity are critical, the development and optimization of the Buchwald-Hartwig amination of 2-bromo-1H-phenalen-1-one would be a more promising avenue of investigation. Further research to establish a reliable protocol for the direct bromination at the 2-position and to optimize the subsequent amination is warranted to make this a truly advantageous route.
References
A Comparative Analysis of the Solvatochromic Properties of Phenalenone Dyes
A detailed examination of the influence of solvent polarity and substituent effects on the light-absorbing characteristics of phenalenone-based dyes, providing valuable insights for researchers in materials science and drug development.
Phenalenone and its derivatives represent a significant class of polycyclic aromatic ketones that have garnered considerable interest due to their unique photophysical properties. These dyes are known for their applications as photosensitizers in photodynamic therapy and as fluorescent probes. A key characteristic that dictates their utility in various applications is solvatochromism—the change in their absorption and emission spectra in response to the polarity of the solvent. This guide provides a comparative study of the solvatochromic properties of selected phenalenone dyes, supported by experimental data and detailed methodologies.
Understanding Solvatochromism in Phenalenone Dyes
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a dye molecule. Depending on the nature of the dye and its interaction with the solvent, this can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax).
-
Positive Solvatochromism (Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift to longer wavelengths.
-
Negative Solvatochromism (Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state more, increasing the energy gap and causing a shift to shorter wavelengths.
The solvatochromic behavior of phenalenone dyes is significantly influenced by the nature and position of substituents on the phenalenone core. Electron-donating or electron-withdrawing groups can alter the electron distribution in the molecule, thereby affecting the polarity of its ground and excited states and influencing its interaction with solvents. For instance, the introduction of an electron-donating alkoxy group at the 6-position of the phenalenone framework has been shown to induce a redshift in the absorption spectrum.[1]
Comparative Solvatochromic Data
| Dye/Derivative | Solvent | Absorption Maximum (λmax, nm) | Reference |
| Phenalenone (PN) | Chloroform | 330-430 (n → π*) | [2][3] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one | Chloroform | Not Specified | [2] |
| 2-(Azidomethyl)-1H-phenalen-1-one | Chloroform | Not Specified | [2] |
| 6-Amino-2,5-dibromo-1H-phenalen-1-one | PBS (1% DMSO) | ~450-550 | [4] |
| Benzoxazolyl-phenalenone derivative | Not Specified | 300-429 | [1][5] |
| Benzothiazolyl-phenalenone derivative | Not Specified | 300-429 | [5] |
| Benzimidazolyl-phenalenone derivative | Not Specified | 300-429 | [5] |
Note: The data presented is indicative of the absorption ranges and specific λmax values can vary based on the full molecular structure and experimental conditions.
Experimental Protocols
The study of solvatochromism involves the systematic measurement of the UV-Visible absorption spectra of the dye in a series of solvents with varying polarities.
Materials and Methods
Materials:
-
Phenalenone dye of interest
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, cyclohexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide, water)
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Visible spectrophotometer (double-beam recommended)
Procedure:
-
Solution Preparation: Prepare a stock solution of the phenalenone dye in a suitable solvent in which it is highly soluble. From the stock solution, prepare dilute solutions of the dye in each of the selected solvents. The concentration should be adjusted to have an absorbance in the range of 0.5 to 1.5 at the λmax to ensure adherence to the Beer-Lambert law.
-
Spectral Measurement:
-
Record the UV-Visible absorption spectrum of each solution over a relevant wavelength range (typically 200-800 nm for phenalenone dyes).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λmax) for each solvent.
-
-
Data Analysis:
-
Tabulate the λmax values for the dye in each solvent.
-
Correlate the observed shifts in λmax with a solvent polarity scale (e.g., Reichardt's ET(30) scale).
-
A plot of λmax (or wavenumber, νmax) versus the solvent polarity parameter can be used to visualize the solvatochromic trend.
-
Logical Relationships and Workflows
The following diagrams illustrate the conceptual framework of solvatochromism and the experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenalenone fluorophores-synthesis, photophysical properties and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-1H-phenalen-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 2-Amino-1H-phenalen-1-one, a compound requiring careful handling due to its potential hazards. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets (SDS) of structurally similar compounds, in the absence of a specific SDS for this compound.
Hazard Assessment and Safety Precautions
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]
Quantitative Hazard Summary
The following table summarizes the classification and hazard statements for a structurally similar compound, o-Phenylenediamine, which should be considered as potential hazards for this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the aquatic environment, acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data based on the SDS for o-Phenylenediamine, a compound with structural similarities.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe disposal of this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate as hazardous waste.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by the specific policies and procedures of your institution's Environmental Health and Safety department. Always consult with your EHS department for guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






